molecular formula C4H5N3O2 B168845 1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-71-3

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B168845
CAS No.: 16681-71-3
M. Wt: 127.1 g/mol
InChI Key: SBUXBHALPHVDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) is a heterocyclic carboxylic acid with the molecular formula C 4 H 5 N 3 O 2 and a molecular weight of 127.10 g/mol . This compound serves as a versatile precursor and organic ligand in scientific research, particularly in the field of coordination chemistry. Its structure, featuring a carboxylic acid group attached to a 1,2,3-triazole ring, allows it to coordinate with various metal ions to form novel coordination polymers and metal-organic frameworks (MOFs) . Researchers utilize this triazole derivative as a key building block in the development of porous materials with potential applications in gas storage, separation, and sensing due to the luminescent properties often imparted by such triazole-based complexes . The compound should be handled with appropriate precautions and is stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBHALPHVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617803
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-71-3
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methyl-1H-1,2,3-triazole-4-carboxylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for producing this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical sciences due to their stability and diverse biological activities.[1] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules. Its synthesis is primarily achieved through a two-step process: the formation of a methyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.

Primary Synthetic Pathways

Two main pathways for the synthesis of this compound are outlined below. Both routes are effective, and the choice of method may depend on the availability of starting materials and desired scale.

synthetic_pathways Overall Synthetic Pathways cluster_0 Pathway 1: 'Click Chemistry' (CuAAC) cluster_1 Pathway 2: N-Methylation start1 Methyl Propiolate + Methyl Azide ester1 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate start1->ester1 Cu(I) Catalyst acid1 This compound ester1->acid1 Hydrolysis start2 Methyl 1H-1,2,3-triazole-4-carboxylate ester2 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate start2->ester2 Methylating Agent (e.g., CH3I) acid2 This compound ester2->acid2 Hydrolysis

Figure 1: Primary synthetic routes to this compound.

Pathway 1: 'Click Chemistry' (CuAAC) Route

This pathway is often preferred due to its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[2] The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate via CuAAC

The core of this pathway is the copper-catalyzed reaction between methyl propiolate and methyl azide. Methyl azide can be generated in situ from sodium azide and a methylating agent or used as a prepared solution.

Experimental Protocol:

A representative procedure adapted from the synthesis of similar 1,4-disubstituted 1,2,3-triazoles is as follows:

  • To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium azide (1.1 eq).

  • To this mixture, add a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 eq) in water, followed by sodium ascorbate (0.1 eq) in water. The addition of sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst.

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then methylated. To a solution of the crude product in a suitable solvent like DMF, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous CuAAC Reactions:

ReactantsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl azide, Methyl propiolateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O60-653Not specified[1]
Alkyl azides, Propiolic acidCuSO₄, Sodium AscorbateH₂ORT-good[3]
Step 2: Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The final step is the conversion of the methyl ester to the carboxylic acid via alkaline hydrolysis.

Experimental Protocol:

  • Dissolve the methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol.

  • Add an aqueous solution of a base, for example, 1M sodium hydroxide (2.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete hydrolysis. The reaction progress is monitored by TLC until the starting material is no longer visible.

  • After completion, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using a dilute acid like 1M HCl.

  • The precipitated product, this compound, is collected by filtration.

  • The solid is washed with cold water and dried under vacuum to yield the pure carboxylic acid.

Quantitative Data for Analogous Ester Hydrolysis:

EsterBaseSolventTemp (°C)TimeYield (%)Reference
Methyl Salicylate5M NaOHH₂OReflux20 minNot specified[4]
Various EstersNaOHDichloromethane/MethanolRTfew minNot specified[5]

Pathway 2: N-Methylation Route

This alternative pathway begins with a pre-formed triazole ester, which is then methylated at one of the nitrogen atoms. It is important to note that methylation of 1H-1,2,3-triazoles can potentially lead to a mixture of N1 and N2-methylated isomers, which may require careful purification.

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This starting material can be synthesized via the reaction of methyl propiolate with a source of azide, such as trimethylsilyl azide, followed by methanolysis.

Step 2: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

The triazole nitrogen is deprotonated with a base, followed by quenching with a methylating agent.

Experimental Protocol:

  • To a solution of methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

  • The suspension is stirred at room temperature for a short period to allow for the formation of the triazolide anion.

  • Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The resulting crude product, which may be a mixture of isomers, is purified by column chromatography to isolate the desired methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 3: Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

The hydrolysis of the ester to the carboxylic acid is carried out as described in Pathway 1, Step 2.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of the CuAAC reaction is a catalytic cycle involving copper(I) acetylide intermediates.

CuAAC_Mechanism Mechanism of CuAAC cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Alkyne Copper(I) Acetylide CuI->Cu_Alkyne Alkyne Methyl Propiolate (R'-C≡CH) Alkyne->Cu_Alkyne Azide Methyl Azide (R-N₃) Coordination Azide Coordination Azide->Coordination Product 1,4-Disubstituted 1,2,3-Triazole Cu_Alkyne->Coordination Coordination of Azide Cyclization Cyclization Coordination->Cyclization Nucleophilic Attack Cu_Triazolide Copper(I) Triazolide Cyclization->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis Proton Source (e.g., H₂O) Protonolysis->CuI Regeneration of Catalyst Protonolysis->Product

References

Spectral and Methodological Guide to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols related to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document combines available data with theoretical knowledge and data from closely related analogs to provide a comprehensive resource.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data

An experimental ¹H NMR spectrum is available for this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the triazole ring, as well as the methyl group substituent.

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃3.9 - 4.2Singlet
CH (triazole ring)8.0 - 8.5Singlet
COOH12.0 - 13.0Broad Singlet

Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

No direct experimental ¹³C NMR data was found for this compound. The following are predicted chemical shifts based on data from analogous triazole-4-carboxylic acid derivatives.

Carbon AtomPredicted Chemical Shift (ppm)
CH₃35 - 40
C4 (triazole ring)138 - 142
C5 (triazole ring)125 - 130
C=O (carboxylic acid)160 - 165
Table 3: Infrared (IR) Spectral Data

Specific experimental IR data for this compound is not available. The expected characteristic absorption bands are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
C-H stretch (methyl)2900-3000Medium
C=O stretch (carboxylic acid)1680-1710Strong
C=N stretch (triazole ring)1450-1550Medium
N-N stretch (triazole ring)1200-1300Medium
Table 4: Mass Spectrometry Data

Experimental mass spectrometry data for this compound is not available. The expected molecular ion peak and potential major fragmentation patterns are outlined below.

Ionm/z (expected)
[M]+141.04
[M-COOH]+96.04
[M-N₂]+113.05

Experimental Protocols

Synthesis of this compound

Step 1: Methylation of 1H-1,2,3-triazole

A solution of 1H-1,2,3-triazole in a suitable solvent (e.g., DMF or acetonitrile) is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction mixture is typically stirred at room temperature or gently heated to afford a mixture of 1-methyl-1H-1,2,3-triazole and 2-methyl-2H-1,2,3-triazole. The isomers can be separated by chromatography.

Step 2: Carboxylation of 1-methyl-1H-1,2,3-triazole

The isolated 1-methyl-1H-1,2,3-triazole is then carboxylated at the 4-position. This can be achieved by lithiation with a strong base like n-butyllithium at low temperature, followed by quenching with carbon dioxide (dry ice). Acidic workup then yields the desired this compound.

Spectral Data Acquisition

The following are general protocols for acquiring the spectral data:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution in a suitable solvent.

  • Mass Spectrometry: Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Synthesis Workflow

Synthesis_Workflow Triazole 1H-1,2,3-triazole Methylated_Triazole 1-methyl-1H-1,2,3-triazole Triazole->Methylated_Triazole Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Methylated_Triazole Base1 Base (e.g., K2CO3) Base1->Methylated_Triazole Final_Product This compound Methylated_Triazole->Final_Product Carboxylation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Final_Product CO2 Carbon Dioxide (CO2) CO2->Final_Product

Caption: Synthetic workflow for this compound.

Hypothetical Biological Activity Pathway

While the specific biological activity of this compound is not well-documented, many triazole derivatives exhibit antimicrobial properties. A hypothetical mechanism of action could involve the inhibition of a key bacterial enzyme.

Biological_Pathway Compound 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid Inhibition Inhibition Compound->Inhibition Enzyme Bacterial Enzyme (e.g., Dihydrofolate Reductase) Enzyme->Inhibition Pathway Folate Biosynthesis Pathway Inhibition->Pathway Blocks Products Essential Cellular Components (e.g., Nucleotides, Amino Acids) Pathway->Products Bacterial_Growth Bacterial Growth Inhibition Products->Bacterial_Growth

Caption: Hypothetical inhibition of a bacterial metabolic pathway.

Technical Guide: NMR Analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis for the core structure of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of public, experimental NMR data for the free acid, this document utilizes spectral data from its closely related derivative, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate . The data for the triazole ring and the N-methyl group are structurally representative and provide a strong basis for the analysis of the core scaffold, a common motif in medicinal chemistry.

Introduction to the Core Structure

The 1,2,3-triazole ring is a five-membered heterocyclic motif of significant interest in drug development and materials science. Its stability, rigid structure, and capacity for hydrogen bonding make it a valuable component in designing bioactive molecules. The specific isomer, this compound, serves as a key building block for more complex chemical entities. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of such compounds.

NMR Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate . The assignments are based on typical chemical shift values and coupling patterns for this class of compounds.

Note: The data presented is for the methyl ester derivative. The chemical shift of the triazole proton (H-5) and the N-methyl protons (N-CH₃) are expected to be very similar in the corresponding carboxylic acid. The most significant difference will be the absence of the O-methyl (O-CH₃) signal and the presence of a broad carboxylic acid proton (COOH) signal in the ¹H NMR spectrum of the acid, typically found far downfield (>10 ppm).

Table 1: ¹H NMR Data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

(Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15Singlet (s)1HH-5 (Triazole ring)
~4.10Singlet (s)3HN-CH₃
~3.95Singlet (s)3HO-CH₃ (Ester)
Table 2: ¹³C NMR Data for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

(Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~161.5C=O (Ester carbonyl)
~140.0C-4 (Triazole ring)
~128.0C-5 (Triazole ring)
~52.5O-CH₃ (Ester)
~37.0N-CH₃

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data integrity in scientific research.

Synthesis Protocol: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

A common and regioselective method for synthesizing this compound involves the methylation of a precursor, methyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add potassium carbonate (K₂CO₃) to the solution, followed by the dropwise addition of methyl iodide.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to isolate the desired product, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.[1]

Synthesis_Pathway Precursor Methyl 1H-1,2,3-triazole-4-carboxylate Conditions 1. CH₃I, K₂CO₃ 2. DMF, 0°C to RT Precursor->Conditions Product Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Conditions->Product

Synthesis of the Methyl Ester Derivative.
NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid compound.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse program is standard to provide a spectrum with single lines for each unique carbon atom.[3] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform & Phasing E->F G Peak Integration & Referencing F->G H Assign Signals to Structure G->H I Final Structure Confirmation H->I

General workflow for NMR analysis.

Conclusion

NMR spectroscopy is indispensable for the structural verification of this compound and its derivatives. By analyzing the chemical shifts, multiplicities, and integration of proton signals, alongside the chemical shifts in the carbon spectrum, researchers can confidently confirm the molecular structure. While this guide uses data from the methyl ester, the presented protocols and analytical workflow are directly applicable to the carboxylic acid, providing a robust framework for its characterization in a drug discovery or materials science setting.

References

Mass Spectrometry of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and structural elucidation in various experimental settings. This document outlines potential fragmentation patterns, provides detailed experimental protocols for its analysis, and presents visual workflows to facilitate comprehension.

Core Concepts in the Mass Analysis of this compound

The mass spectrum of this compound is influenced by the ionization technique employed, primarily Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS). The fragmentation of the 1,2,3-triazole ring and the carboxylic acid group are the principal pathways observed.

Under EI-MS, the molecule is expected to undergo significant fragmentation. A key fragmentation pathway for 1,2,3-triazole derivatives involves the loss of a neutral nitrogen molecule (N₂). The carboxylic acid moiety can also fragment, leading to the loss of water (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH).

ESI-MS, being a softer ionization technique, is well-suited for analyzing polar molecules like this compound, which are common in pharmaceutical research. In positive ion mode, the molecule is likely to be observed as the protonated species [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the dominant ion. Fragmentation can be induced by varying the fragmentor voltage, leading to characteristic product ions.

Predicted Quantitative Mass Spectrometry Data

The following tables summarize the predicted m/z values for the parent ion and key fragment ions of this compound (Molecular Weight: 141.12 g/mol ) under different ionization conditions.

Table 1: Predicted m/z Values under Electron Ionization (EI-MS)

Predicted Fragment Ion Proposed Neutral Loss Predicted m/z
[M]⁺•-141
[M - N₂]⁺•N₂113
[M - •OH]⁺•OH124
[M - H₂O]⁺•H₂O123
[M - •COOH]⁺•COOH96
[M - N₂ - CO]⁺•N₂, CO85

Table 2: Predicted m/z Values under Positive Electrospray Ionization (+ESI-MS)

Predicted Ion Formula Predicted m/z
[M+H]⁺C₅H₆N₃O₂⁺142
[M+Na]⁺C₅H₅N₃O₂Na⁺164
[M+H - H₂O]⁺C₅H₄N₃O⁺124
[M+H - CO]⁺C₄H₆N₃O⁺114

Table 3: Predicted m/z Values under Negative Electrospray Ionization (-ESI-MS)

Predicted Ion Formula Predicted m/z
[M-H]⁻C₅H₄N₃O₂⁻140
[M-H - CO₂]⁻C₄H₄N₃⁻94

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

a) Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • If the compound has low volatility, derivatization (e.g., silylation) may be necessary to increase its volatility for GC analysis.

b) GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol describes a general method for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

a) Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

  • The sample may be further diluted to a final concentration of 1-10 µg/mL.

b) LC-MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Column Temperature: 40 °C

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative modes.

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 70-150 V (can be varied to induce fragmentation).

  • Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate a proposed fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₅H₅N₃O₂]⁺• m/z = 141 F1 [C₅H₅N₃O]⁺• m/z = 123 (-H₂O) M->F1 F2 [C₄H₅N]⁺• m/z = 113 (-N₂) M->F2 F3 [C₄H₅N₃]⁺ m/z = 96 (-•COOH) M->F3 F4 [C₄H₅NO]⁺• m/z = 85 (-CO) F2->F4

Caption: Proposed EI-MS fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolution/ Derivatization Intro Sample Introduction (GC or LC) Prep->Intro Ion Ionization (EI or ESI) Intro->Ion Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion->Analyzer Detector Detector Analyzer->Detector Process Data Acquisition & Processing Detector->Process Interpret Spectral Interpretation Process->Interpret

Caption: General workflow for mass spectrometric analysis.

An In-depth Technical Guide on the Crystal Structure of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of crystallographic data for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, this document focuses on its closely related methyl ester derivative. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and application of triazole-based compounds.

Crystallographic Data

The crystal structure of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been determined by X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Empirical Formula C₅H₇N₃O₂
Formula Weight 141.14
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.697(1) Å
b = 7.1314(11) Å
c = 8.6825(16) Å
α = 71.053(16)°
β = 86.865(15)°
γ = 76.528(14)°
Volume 324.37(10) ų
Z 2
Radiation Mo Kα
Wavelength 0.71073 Å
Temperature 293 K
Calculated Density 1.446 Mg/m³
Absorption Coefficient 0.11 mm⁻¹
Crystal Size 0.15 × 0.10 × 0.05 mm
Reflections Collected 1108
Final R indices [I>2σ(I)] R1 = 0.064
R indices (all data) wR2 = 0.173
Goodness-of-fit on F² 1.13

Molecular Structure and Intermolecular Interactions

The molecule of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is nearly planar, with the exception of the hydrogen atoms of the two methyl groups. The maximum deviation from the mean plane is -0.043(3) Å for the O1 atom[1].

In the crystal lattice, molecules are interconnected through intermolecular C—H···O hydrogen bonds, forming two-dimensional layers that are parallel to the bc plane. The stability of the crystal structure is further enhanced by intermolecular π–π stacking interactions between the parallel triazole rings. The centroid-to-centroid distances for these stacking interactions are 3.685(2) Å and 3.697(2) Å[1].

Experimental Protocols

The synthesis of the title compound is achieved through the methylation of methyl 1H-1,2,3-triazole-4-carboxylate. The following protocol is based on the reported experimental procedure[1].

Materials:

  • Methyl 1H-1,2,3-triazole-4-carboxylate (2 g)

  • Dry Dimethylformamide (DMF) (15 ml)

  • Potassium carbonate (K₂CO₃) (1.3 g)

  • Methyl iodide (0.98 ml)

  • Nitrogen atmosphere

Procedure:

  • Dissolve methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF in a reaction vessel maintained at 273 K (0 °C) under a nitrogen atmosphere.

  • Add potassium carbonate to the solution.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture at 273 K for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under vacuum.

  • Isolate the resulting isomers from the residue using column chromatography.

The reaction yields three isomers which can be identified by mass spectroscopy[1].

SynthesisWorkflow Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate A Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF at 0°C under N2 B Add K2CO3 A->B C Add Methyl Iodide B->C D Stir at 0°C for 1h C->D E Warm to RT and stir to completion (TLC monitoring) D->E F Evaporate solvent E->F G Isolate isomers by column chromatography F->G H Product: Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate G->H

Synthesis Workflow Diagram

Logical Relationships in Crystal Packing

The arrangement of molecules in the crystal structure is governed by specific non-covalent interactions, leading to a stable, layered assembly.

CrystalPacking Intermolecular Interactions in the Crystal Lattice Molecule Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Nearly Planar) H_Bond C-H...O Hydrogen Bonds Molecule->H_Bond form Pi_Stacking π-π Stacking Interactions Molecule->Pi_Stacking exhibit Layers 2D Layers parallel to bc plane H_Bond->Layers link molecules into Pi_Stacking->Layers stabilize Crystal Stable Crystal Structure Layers->Crystal assemble into

Crystal Packing Interactions

References

In-Depth Technical Guide: Solubility Profile of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility profile of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Due to the limited direct quantitative data for this specific compound, this guide also includes information on closely related analogs and general methodologies for determining the solubility of heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The triazole moiety is a well-recognized scaffold in a variety of biologically active molecules, known for its metabolic stability and ability to participate in hydrogen bonding. Understanding the solubility of this compound is critical for its potential development as a therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Physicochemical Properties

PropertyValue (for methyl 1H-1,2,3-triazole-4-carboxylate)Reference
Molecular Weight127.10 g/mol [1]
XLogP3-AA-0.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]

It is important to note that the carboxylic acid will have different properties compared to its methyl ester, particularly a lower pKa and potentially higher aqueous solubility, especially at neutral or basic pH.

Solubility Profile

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative assessments and data from analogous compounds provide valuable guidance.

Qualitative Solubility:

  • Polar Protic Solvents: Triazole carboxylic acid derivatives are generally expected to exhibit moderate to good solubility in polar protic solvents such as water, methanol, and ethanol. This is due to the presence of the carboxylic acid group and the nitrogen atoms in the triazole ring, which can act as hydrogen bond donors and acceptors.

  • Aqueous Solubility Trend of Carboxylic Acids: The solubility of carboxylic acids in water generally decreases as the carbon chain length increases.[2]

Experimental Protocol for Solubility Determination

While a specific protocol for this compound has not been identified, the following is a detailed, adaptable experimental protocol based on the static gravimetric method, which is widely used for determining the solubility of solid compounds in various solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile) of analytical grade

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the stirring and allow the suspension to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This prevents the precipitation or dissolution of the solute during sampling.

    • Accurately weigh the collected filtrate.

  • Analysis:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility:

    • Calculate the mass of the solute in the collected filtrate based on the determined concentration and dilution factor.

    • The solubility can be expressed in various units, such as g/100 g solvent, mg/mL, or mole fraction.

Experimental Workflow Diagram:

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess solute to known mass of solvent B Equilibrate at constant temperature with stirring A->B C Settle suspension B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of a solid compound.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated in the literature, triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects. For instance, some triazole-containing compounds act as enzyme inhibitors.

Given the structural similarity to other bioactive molecules, it is plausible that this compound could interact with various biological targets. The following diagram illustrates a generalized signaling pathway where a hypothetical small molecule inhibitor, such as a triazole derivative, might act. This is a representative diagram and does not imply a known interaction for this specific compound.

Representative Signaling Pathway Diagram:

G Representative Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Response Proliferation / Survival Kinase3->Response Inhibitor Triazole Derivative (Hypothetical Inhibitor) Inhibitor->Kinase2

Caption: A hypothetical kinase signaling pathway inhibited by a triazole derivative.

Conclusion

The solubility of this compound is a critical parameter for its potential development in various scientific and pharmaceutical applications. While direct quantitative data is currently limited, this guide provides a framework for understanding its likely solubility characteristics based on related compounds. The provided experimental protocol offers a robust method for determining its solubility in various solvents. Further experimental investigation is necessary to fully characterize the solubility profile of this compound and to explore its potential biological activities and mechanisms of action.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a methylated triazole ring coupled with a carboxylic acid group, presents a unique combination of properties that make it an attractive scaffold for the development of novel therapeutic agents. The triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, while the carboxylic acid moiety provides a handle for further chemical modifications and influences the compound's solubility and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and insights into its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data for related compounds are available, specific experimental values for the target compound are not consistently reported in the literature. In such cases, calculated or data from closely related analogs are provided and clearly indicated.

Table 1: General and Structural Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 16681-71-3[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Chemical Structure Chemical structure of this compound[2]

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Physical State SolidAssumed based on related compounds
Melting Point Data not availableMelting points of related triazole-4-carboxylic acid derivatives are in the range of 132-136 °C.[3]-
Boiling Point Data not availableA predicted boiling point for similar triazole carboxylic acids is approximately 446°C at 760 mmHg.[3]-
pKa Data not availableThe pKa of the parent 1H-1,2,3-triazole is 9.4. The carboxylic acid group will introduce a lower pKa.[4]-
logP (calculated) -0.49This value suggests the compound is hydrophilic.-
Solubility Data not availableThe parent 1H-1,2,3-triazole is very soluble in water. The presence of the carboxylic acid group is expected to enhance water solubility.[4]-

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and the further investigation of a compound's properties. The following sections outline general methodologies for the synthesis of this compound and the determination of its key physicochemical parameters.

Synthesis of this compound

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Propiolic_acid Propiolic Acid Reaction Click Reaction (CuAAC) Propiolic_acid->Reaction Alkyne Methyl_azide Methyl Azide Methyl_azide->Reaction Azide Cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Cu_catalyst->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Product 1-Methyl-1H-1,2,3-triazole- 4-carboxylic acid Reaction->Product

Caption: General workflow for the synthesis of this compound via CuAAC.

Detailed Methodology (Hypothetical):

  • Preparation of Methyl Azide: Methyl azide can be prepared in situ from sodium azide and a methylating agent like methyl iodide or dimethyl sulfate. Caution: Methyl azide is explosive and should be handled with extreme care behind a blast shield.

  • Reaction Setup: In a round-bottom flask, dissolve propiolic acid in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Addition of Catalyst: Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Addition of Azide: Slowly add the freshly prepared methyl azide solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can be extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

A common method for determining the pKa of an acidic compound is through potentiometric titration.

pKa_Determination_Workflow Sample_Prep Prepare a solution of the compound in a suitable solvent (e.g., water or water/co-solvent mixture) Titration Titrate with a standardized strong base (e.g., NaOH) while monitoring pH Sample_Prep->Titration Data_Analysis Plot pH vs. volume of titrant and determine the half-equivalence point Titration->Data_Analysis pKa_Value pKa = pH at the half-equivalence point Data_Analysis->pKa_Value Solubility_Determination_Workflow Sample_Prep Add an excess of the solid compound to a known volume of the solvent Equilibration Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 h) Sample_Prep->Equilibration Separation Separate the solid and liquid phases (e.g., by centrifugation or filtration) Equilibration->Separation Quantification Determine the concentration of the compound in the saturated solution (e.g., by UV-Vis spectroscopy or HPLC) Separation->Quantification Solubility_Value Calculate the solubility (e.g., in mg/mL or mol/L) Quantification->Solubility_Value Medicinal_Chemistry_Applications Core_Scaffold 1-Methyl-1H-1,2,3-triazole- 4-carboxylic acid Derivatization Derivatization via Carboxylic Acid Core_Scaffold->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Derivatization->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization New_Drug_Candidates New Drug Candidates Lead_Optimization->New_Drug_Candidates

References

In-Depth Technical Guide on 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Theoretical and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines theoretical calculations to elucidate its structural and electronic properties, alongside detailed experimental protocols for its synthesis and characterization.

Introduction

This compound belongs to the 1,2,3-triazole class of heterocycles, which are known for their wide range of biological activities, including antiviral, antibacterial, and antiepileptic properties. They also serve as important building blocks in the synthesis of dyes, agrochemicals, and corrosion inhibitors.[1] The substitution of a methyl group at the N1 position and a carboxylic acid at the C4 position of the triazole ring influences the molecule's polarity, solubility, and potential for intermolecular interactions, making it a valuable scaffold in drug design. Theoretical calculations provide a powerful tool for understanding the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior and designing novel derivatives.

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating the properties of molecules like this compound. These calculations provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Computational Methodology

A common approach for theoretical calculations on this class of compounds involves geometry optimization and frequency calculations using DFT with the B3LYP functional and a 6-31G* or higher basis set.[2] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Diagram of the typical workflow for theoretical calculations:

Theoretical Calculation Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Spectral Prediction (NMR, IR) C->E F Analysis of Results D->F E->F Synthesis Workflow A Methyl 1H-1,2,3-triazole-4-carboxylate B Methylation (Methyl Iodide, K2CO3, DMF) A->B C Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate B->C D Hydrolysis (e.g., NaOH, H2O/MeOH) C->D E This compound D->E

References

Spectroscopic Characterization of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values based on closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for synthesis and analysis are also provided to enable researchers to obtain and verify these characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar triazole derivatives and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.5Singlet1HTriazole C5-H
~4.1-4.3Singlet3HN-CH₃
~12.0-13.0Broad Singlet1HCOOH

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~160-165COOH
~140-145Triazole C4
~125-130Triazole C5
~35-40N-CH₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Triazole)
~1700-1725StrongC=O stretch (Carboxylic Acid)
~1500-1600MediumN=N stretch (Triazole Ring)
~1400-1450MediumC-N stretch (Triazole Ring)
~1200-1300MediumC-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
127.04[M]⁺ (Molecular Ion)
110[M-OH]⁺
82[M-COOH]⁺
69[C₂H₃N₃]⁺

Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of this compound. These are generalized procedures based on established methods for similar compounds.

Synthesis of this compound

This synthesis is a multi-step process starting from commercially available reagents.

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a suitable solvent such as a mixture of tert-butanol and water (2:1).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Hydrolysis: Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard 400 MHz or 500 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound and the logical relationships in the characterization process.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Characterization_Logic Compound 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid Molecular_Formula Molecular Formula (C₄H₅N₃O₂) Compound->Molecular_Formula Molecular_Weight Molecular Weight (127.10 g/mol) Compound->Molecular_Weight NMR_Data NMR (Proton & Carbon Environments) Compound->NMR_Data IR_Data FT-IR (Functional Groups) Compound->IR_Data MS_Data MS (Molecular Ion & Fragmentation) Compound->MS_Data

Caption: Logical relationships between the compound and its key characterization data.

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmacologically active molecules. 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in the design of novel therapeutics due to the unique physicochemical properties imparted by the triazole ring, which can act as a bioisostere for other functional groups and participate in hydrogen bonding. This document provides detailed application notes and experimental protocols for the amide coupling of this compound with primary and secondary amines, utilizing common and efficient coupling reagents.

Overview of Amide Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a variety of coupling reagents. This note focuses on two of the most widely used and reliable methods:

  • Carbodiimide-based coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium salt-based coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and rapid coupling reagent.

The choice of coupling protocol can be influenced by factors such as the steric and electronic properties of the amine, the desired reaction scale, and cost considerations.

Data Presentation: Comparison of Common Amide Coupling Protocols

The following table summarizes key aspects of two common protocols for the amide coupling of this compound. The quantitative data presented are typical expected yields for amide coupling reactions and may require optimization for this specific substrate.

ProtocolCoupling ReagentsBaseSolventTypical Reaction TimeTypical Yield RangeKey Advantages
1 EDC, HOBtDIPEA or TEADMF or DCM4 - 16 hours70-95%Cost-effective, readily available reagents, byproducts are generally water-soluble.
2 HATUDIPEA or TEADMF or NMP1 - 4 hours85-99%High efficiency, fast reaction times, low epimerization for chiral substrates.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate, 1M HCl, ethyl acetate, magnesium sulfate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure for the rapid and efficient coupling of this compound with an amine using HATU.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflows for the described amide coupling protocols.

experimental_workflow_edc_hobt reagents Combine Acid, Amine, and HOBt dissolve Dissolve in Anhydrous Solvent (DMF or DCM) reagents->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA add_edc->add_base react Stir at RT (4-16 h) add_base->react workup Aqueous Workup react->workup purify Purification (Chromatography) workup->purify product Pure Amide purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

experimental_workflow_hatu preactivate Combine Acid and HATU in Anhydrous DMF add_base_pre Add DIPEA (Pre-activation) preactivate->add_base_pre add_amine Add Amine add_base_pre->add_amine react Stir at RT (1-4 h) add_amine->react workup Aqueous Workup react->workup purify Purification (Chromatography) workup->purify product Pure Amide purify->product

Caption: Workflow for HATU mediated amide coupling.

References

Application Notes and Protocols for the Esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail four common esterification methods, including protocols, a comparative summary of reaction parameters, and visual workflows.

Introduction to Esterification Methods

The conversion of the carboxylic acid moiety of this compound to an ester is a fundamental transformation in medicinal chemistry. Esterification can be used to modify the pharmacokinetic properties of a drug candidate, improve its stability, or facilitate further synthetic transformations. Several methods are available for this purpose, each with its own advantages and limitations. This document outlines four common and effective methods:

  • Thionyl Chloride Mediated Esterification: A high-yielding method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction that is cost-effective but may require forcing conditions.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for acid-sensitive substrates.

  • Mitsunobu Reaction: A versatile method that proceeds under neutral conditions with inversion of stereochemistry if a chiral alcohol is used.

Comparison of Esterification Methods

The choice of esterification method will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. The following table summarizes key quantitative parameters for the described methods.

MethodReagentsTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Thionyl Chloride Thionyl chloride (SOCl₂), AlcoholMethanol, Toluene20-60592-94[1]High yield, relatively short reaction time.Generates corrosive HCl gas, requires careful handling.
Fischer-Speier Acid catalyst (e.g., H₂SO₄), Excess AlcoholAlcohol (as solvent)Reflux1-10[2]VariableCost-effective, simple procedure.Equilibrium reaction, may require removal of water, not suitable for acid-sensitive substrates.[2]
Steglich DCC or EDC, DMAP (catalyst), AlcoholDichloromethane (DCM), Tetrahydrofuran (THF)Room Temperature1-12>80[3]Mild conditions, suitable for acid-labile substrates.[3]Formation of urea byproduct can complicate purification.[3]
Mitsunobu Triphenylphosphine (PPh₃), DEAD or DIAD, AlcoholTHF, Diethyl ether0 to Room TemperatureSeveral hoursVariableMild and neutral conditions, stereochemical inversion.[4]Stoichiometric amounts of phosphine oxide byproduct, cost of reagents.[4]

Experimental Protocols

Method 1: Thionyl Chloride Mediated Esterification

This protocol is adapted from a procedure for the synthesis of a closely related isomer and is expected to give high yields for the target molecule.[1]

Workflow Diagram:

Thionyl_Chloride_Esterification cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start This compound in Methanol Add_SOCl2 Slowly add Thionyl Chloride at 20-35°C Start->Add_SOCl2 1.2 eq SOCl₂ Heat Heat to 60°C for 5 hours Add_SOCl2->Heat Concentrate Concentrate under reduced pressure Heat->Concentrate Add_Water Add water to precipitate solid Concentrate->Add_Water Filter Filter the solid Add_Water->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Product Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Dry->Product Fischer_Esterification cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start This compound in excess Alcohol Add_Catalyst Add catalytic amount of strong acid Start->Add_Catalyst e.g., H₂SO₄ Reflux Reflux for 1-10 hours Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with base Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Product Ester Product Dry_Concentrate->Product Steglich_Esterification cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start Carboxylic acid, Alcohol, and DMAP in aprotic solvent Add_DCC Add DCC at 0°C Start->Add_DCC 1.1 eq DCC Stir Stir at room temperature Add_DCC->Stir Filter_Urea Filter off dicyclohexylurea (DCU) Stir->Filter_Urea Concentrate Concentrate the filtrate Filter_Urea->Concentrate Purify Purify by chromatography Concentrate->Purify Product Ester Product Purify->Product Mitsunobu_Reaction cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start Carboxylic acid, Alcohol, and PPh₃ in anhydrous THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD 1.5 eq DEAD/DIAD Stir Stir at room temperature Add_DEAD->Stir Concentrate Concentrate the reaction mixture Stir->Concentrate Purify Purify by chromatography Concentrate->Purify Product Ester Product Purify->Product

References

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic ligand with significant potential in coordination chemistry, materials science, and drug development. The presence of a carboxylic acid group and multiple nitrogen atoms in the triazole ring allows for diverse coordination modes with various metal centers. This document provides detailed protocols for the synthesis of this ligand and explores its potential applications in the formation of coordination polymers and metal-organic frameworks (MOFs), drawing parallels with structurally similar triazole-based ligands. The N-methylation of the triazole ring can influence the ligand's electronic properties and steric hindrance, offering opportunities for fine-tuning the properties of the resulting metal complexes.

Application Notes

The unique structural features of this compound make it a promising candidate for several applications:

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand, possessing both a carboxylate group and N-donor atoms from the triazole ring, makes it an excellent building block for the construction of porous MOFs. These materials have potential applications in gas storage and separation.

  • Catalysis: Coordination complexes incorporating this ligand can be designed to act as catalysts. The triazole moiety can stabilize metal centers in various oxidation states, facilitating catalytic cycles.

  • Drug Delivery and Biological Imaging: The triazole core is a known pharmacophore, and its metal complexes could be explored for therapeutic applications. Furthermore, the incorporation of luminescent metal ions could lead to the development of bio-imaging agents.

  • Sensing: The electronic properties of the triazole ring can be modulated upon coordination to a metal ion. This change can be harnessed to develop chemical sensors for the detection of specific analytes.

Coordination Behavior

Based on studies of structurally related 1-substituted-1H-1,2,3-triazole-4-carboxylate ligands, the coordination of this compound to metal centers can be expected to occur through several modes:

  • Monodentate Coordination: Primarily through the carboxylate oxygen atoms.

  • Bidentate Chelation: Involving one carboxylate oxygen and a nitrogen atom from the triazole ring.

  • Bridging Coordination: Linking multiple metal centers through either the carboxylate group or the nitrogen atoms of the triazole ring, leading to the formation of coordination polymers and MOFs. Two new complexes, [Cu(L¹)₂·2H₂O] and [Cu(L²)₂]n (where HL¹ = (4-phenyl-1,2,3-triazole-1-yl)acetic acid and HL² = (4-phenyl-1,2,3-triazole-2-yl)acetic acid), were synthesized using a hydrothermal method. In one complex, a mononuclear structure is formed, leading to a 2D layered network through intermolecular hydrogen bonds. In the other, the anions bridge the copper atoms via the carboxyl O atom and the triazole ring N atom to create a 2D network structure, which then forms a 3D supramolecular structure through π-π stacking interactions.[1]

The N-methyl group is expected to influence the ligand's coordination properties by potentially hindering coordination at the N1 position and altering the electron density of the triazole ring.

Experimental Protocols

I. Synthesis of this compound

The synthesis is a two-step process starting from the commercially available methyl 1H-1,2,3-triazole-4-carboxylate.

Step 1: Synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

This procedure is adapted from the methylation of methyl 1H-1,2,3-triazole-4-carboxylate.

  • Materials:

    • Methyl 1H-1,2,3-triazole-4-carboxylate (2 g)

    • Dry N,N-Dimethylformamide (DMF) (15 ml)

    • Potassium carbonate (K₂CO₃) (1.3 g)

    • Methyl iodide (0.98 ml)

    • Nitrogen atmosphere

    • Standard laboratory glassware

    • Magnetic stirrer

    • Ice bath

    • Thin-layer chromatography (TLC) apparatus

    • Rotary evaporator

    • Column chromatography setup (silica gel)

  • Procedure:

    • In a round-bottom flask maintained at 0 °C (273 K) under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml).

    • To this solution, add potassium carbonate (1.3 g) followed by methyl iodide (0.98 ml).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure (in vacuo).

    • Isolate the resulting residue, which will contain a mixture of isomers, by column chromatography on silica gel to obtain the pure methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of a triazole ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (from Step 1)

    • Sodium hydroxide (NaOH) aqueous solution (e.g., 1 M)

    • Hydrochloric acid (HCl) (e.g., 1 M) for acidification

    • Standard laboratory glassware

    • Magnetic stirrer

    • pH indicator paper or pH meter

  • Procedure:

    • Dissolve the methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating to facilitate hydrolysis. Monitor the reaction progress by TLC until the starting ester is consumed.

    • After the reaction is complete, cool the solution in an ice bath.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

II. General Protocol for the Synthesis of a Coordination Complex

This is a general guideline for the synthesis of a metal complex with this compound. The specific conditions (solvent, temperature, metal salt, and stoichiometry) will need to be optimized for each specific complex.

  • Materials:

    • This compound (ligand)

    • A metal salt (e.g., copper(II) acetate, zinc(II) nitrate)

    • Solvent (e.g., methanol, ethanol, DMF, water)

    • Standard laboratory glassware

    • Magnetic stirrer with heating capabilities

  • Procedure:

    • Dissolve the ligand in a suitable solvent. Gentle heating may be required.

    • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or heated under reflux for a period of time (typically several hours to days).

    • The formation of a precipitate may indicate the formation of the coordination complex.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect it by filtration, wash with the solvent, and dry.

    • If no precipitate forms, slow evaporation of the solvent, or diffusion of a less polar solvent into the reaction mixture, can be attempted to induce crystallization.

Data Presentation

As no specific quantitative data for coordination complexes of this compound has been reported, the following table provides an example of how such data for a hypothetical copper(II) complex could be structured. This is based on data for similar triazole-carboxylate complexes.

ParameterHypothetical Value for a Cu(II) Complex
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 8.456 Å, c = 12.789 Å, β = 98.76°
Coordination Geometry Distorted Octahedral
Cu-N Bond Length (Å) 2.015(3)
Cu-O Bond Length (Å) 1.987(2)
N-Cu-N Bond Angle (°) 89.5(1)
O-Cu-O Bond Angle (°) 91.2(1)
Thermal Decomposition Stable up to 250 °C

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis A Methyl 1H-1,2,3-triazole-4-carboxylate B Methyl Iodide, K2CO3, DMF A->B Reactants C Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate B->C Product D Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate E NaOH(aq), then HCl(aq) D->E Reactants F This compound E->F Final Product

Caption: Workflow for the synthesis of the target ligand.

Coordination_Complex_Synthesis cluster_synthesis Coordination Complex Synthesis Ligand This compound Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., Cu(OAc)2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Heating Heating/Stirring Reaction->Heating Product Coordination Complex Heating->Product

Caption: General workflow for synthesizing a coordination complex.

Coordination_Modes cluster_modes Potential Coordination Modes Ligand Ligand (1-methyl-1H-1,2,3-triazole-4-carboxylate) Monodentate Monodentate (via Carboxylate) Ligand->Monodentate Bidentate Bidentate Chelate (via N and O) Ligand->Bidentate Bridging Bridging (via N-N or Carboxylate) Ligand->Bridging

Caption: Potential coordination modes of the ligand.

References

Application Notes: Synthesis and Utility of Bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its desirable properties, including high chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, make it an attractive moiety in drug design.[1] This document provides detailed protocols and application notes for the synthesis of bioactive compounds utilizing 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a key building block. The primary focus is on the synthesis of 1,2,3-triazole-4-carboxamides, a class of compounds that has shown significant potential as anticancer, antimicrobial, and signaling pathway modulators.[2][3]

General Synthesis Workflow

The synthesis of bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides from the corresponding carboxylic acid is typically achieved through a standard amide coupling reaction. This process involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome A 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid C Carboxylic Acid Activation A->C Coupling Reagents (e.g., HATU, EDC) B Primary or Secondary Amine (R-NHR') D Amide Bond Formation (Coupling) B->D C->D Activated Intermediate E 1-methyl-1H-1,2,3-triazole- 4-carboxamide Derivative D->E Purification F Biological Activity Screening E->F In vitro assays

Caption: General workflow for synthesizing bioactive 1-methyl-1H-1,2,3-triazole-4-carboxamides.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxamides using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Target amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1-methyl-1H-1,2,3-triazole-4-carboxamide derivative.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).[4]

Materials:

  • This compound

  • Target amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or DMF, anhydrous

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15 minutes.

  • Add the target amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.5 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic extracts and wash with 1M HCl (optional, if the amine is basic), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization to obtain the final product.

Bioactivity Data of 1,2,3-Triazole-4-Carboxamide Derivatives

The 1,2,3-triazole-4-carboxamide scaffold has been investigated for various biological activities. The following table summarizes representative data for analogous compounds, demonstrating their potential as anticancer agents.

Compound IDR-Group on AmideCancer Cell LineActivity (IC₅₀ in µM)Reference
5j 4-ChlorophenylHeLa6.54[3]
5i 4-BromophenylHeLa7.12[3]
5m 4-NitrophenylHeLa8.31[3]
5f 4-FluorophenylHeLa9.04[3]
17 2,4-DichlorophenylMCF-7 (Breast)0.31[5]
22 4-MethylphenylMCF-7 (Breast)5.21[5]
25 4-MethoxyphenylMCF-7 (Breast)4.98[5]
Cmpd 17 2,4-DichlorophenylCaco-2 (Colon)7.22[5]

Note: The specific activity of derivatives from this compound would require dedicated synthesis and screening, but the data from structurally similar compounds indicate a high potential for potent bioactivity.

Signaling Pathways and Mechanism of Action

Derivatives of the 1,2,3-triazole core are known to inhibit key signaling pathways implicated in cancer progression, such as the Focal Adhesion Kinase (FAK) and Wnt/β-catenin pathways.[6][7]

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in cell survival, proliferation, and metastasis.[7][8] FAK inhibitors prevent its autophosphorylation, thereby blocking downstream signaling cascades like PI3K/AKT.[7][9]

G cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin PI3K PI3K FAK->PI3K pY397 Inhibitor 1-methyl-1H-1,2,3-triazole -4-carboxamide (FAK Inhibitor) Inhibitor->FAK Inhibition of Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation

Caption: Inhibition of the FAK signaling pathway by a triazole-carboxamide derivative.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, especially colorectal cancer.[6][10] Some triazole-based inhibitors function by stabilizing the "destruction complex" (containing Axin, APC, GSK3β), which leads to the degradation of β-catenin and prevents the transcription of Wnt target genes.[6][11]

G cluster_pathway Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription Activates Inhibitor 1-methyl-1H-1,2,3-triazole -4-carboxamide Derivative Inhibitor->DestructionComplex Stabilizes

Caption: Modulation of Wnt/β-catenin signaling by stabilizing the destruction complex.

References

Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Anti-Influenza A Virus Agents Targeting the Nucleoprotein

The 1-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is a promising platform for the development of novel anti-influenza A virus agents. Derivatives, particularly carboxamides, have been shown to target the viral nucleoprotein (NP), a critical multifunctional protein involved in viral replication, transcription, and host cell interactions. By inhibiting the nuclear accumulation of the nucleoprotein, these compounds effectively disrupt the viral life cycle.

The influenza virus nucleoprotein is essential for the packaging of the viral RNA genome into ribonucleoprotein complexes (vRNPs) and for their subsequent import into the host cell nucleus, where viral replication and transcription occur. Compounds derived from the this compound core have been designed to interfere with this process. One of the most potent derivatives, a 1H-1,2,3-triazole-4-carboxamide compound (Compound 3b from a cited study), has demonstrated significant inhibitory activity against various influenza A virus strains, including H3N2 and H1N1 subtypes.[1][2] This compound also showed strong inhibition of H5N1, amantadine-resistant, and oseltamivir-resistant strains with IC50 values in the sub-micromolar range.[1][2] The proposed mechanism suggests a direct interaction with the nucleoprotein, leading to the inhibition of its nuclear import.[1][2]

Quantitative Data: Anti-Influenza Activity
Compound IDInfluenza A StrainIC50 (µM)Reference
3bA/WSN/33 (H1N1)0.5 - 4.6[1][2]
3bH3N20.5 - 4.6[1][2]
3bH5N1 (RG14)sub-µM[1][2]
3bAmantidine-resistant A/WSN/33 (H1N1)sub-µM[1][2]
3bOseltamivir-resistant A/WSN/1933 (H1N1, 274Y)sub-µM[1][2]

Application Note 2: Xanthine Oxidase Inhibitors for Hyperuricemia

Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Elevated levels of uric acid in the blood (hyperuricemia) can lead to gout. These triazole-based compounds have shown potent inhibitory activity against xanthine oxidase, with IC50 values in the micromolar to sub-micromolar range.

Structure-activity relationship (SAR) studies have indicated that lipophilic ether substituents at the 4'-position of the 1-phenyl ring can enhance the inhibitory potency.[3] The most potent compound in one study, compound 1s, exhibited an IC50 of 0.21 µM, which was 36-fold more potent than the established drug allopurinol.[3] Kinetic studies revealed a mixed-type inhibition mechanism for this class of compounds.[3]

Quantitative Data: Xanthine Oxidase Inhibition
Compound IDSubstitution PatternIC50 (µM)Reference
1a-rVarious 1-phenyl derivatives0.21 - 26.13[3]
1s1-(4'-(m-methoxybenzoxy)phenyl)0.21[3]
Allopurinol(Reference Drug)~7.56[3]

Application Note 3: Antimicrobial Agents

The 1,2,3-triazole-4-carboxylic acid scaffold has also been explored for its antimicrobial properties. A synthesized aromatic ε-amino acid containing a 1H-1,2,3-triazole-4-carboxylic acid moiety, specifically 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including the pathogenic strain Vibrio cholerae.[4]

The antimicrobial activity was confirmed through agar diffusion and liquid culture tests, with the latter determining the minimum inhibitory concentration (MIC).[4] Further studies suggested that the compound's mechanism of action may involve DNA binding and degradation, as well as protein binding.[4]

Quantitative Data: Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5[4]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a two-step procedure involving the synthesis of the ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

This protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Materials: Methyl azide (CH₃N₃), ethyl propiolate (C₅H₆O₂), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate (C₆H₇NaO₆), tert-butanol, and water.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add methyl azide (1.1 eq). Caution: Methyl azide is explosive and should be handled with extreme care.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF) or methanol, water, and hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (or NaOH) (1.5-2.0 eq) to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to 0°C and acidify with 1M HCl until the pH is approximately 2-3.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

    • Collect the precipitate by filtration and wash with cold water, then dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 2: In Vitro Anti-Influenza Virus Assay (Plaque Reduction Assay)
  • Materials: Madin-Darby Canine Kidney (MDCK) cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), influenza A virus stock, test compounds, and crystal violet staining solution.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a diluted influenza virus stock (to produce about 100 plaques per well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with an agar medium containing DMEM, bovine serum albumin, trypsin, and varying concentrations of the test compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

    • Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 3: Xanthine Oxidase Inhibition Assay
  • Materials: Xanthine oxidase from bovine milk, xanthine, phosphate buffer (pH 7.5), and test compounds.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the enzymatic activity by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a UV-Vis spectrophotometer.

    • The rate of uric acid formation is calculated from the initial linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

anti_influenza_mechanism cluster_virus_entry Virus Entry and Uncoating cluster_nuclear_events Nuclear Events Influenza_Virus Influenza Virus Endosome Endosome Influenza_Virus->Endosome Endocytosis vRNP_Release vRNP Release (Cytoplasm) Endosome->vRNP_Release Uncoating Nuclear_Pore Nuclear Pore Complex vRNP_Release->Nuclear_Pore Import Nucleus Nucleus Nuclear_Pore->Nucleus Translocation Replication Viral Replication & Transcription Nucleus->Replication Inhibitor 1-methyl-1H-1,2,3-triazole- 4-carboxamide Derivative Inhibitor->Nuclear_Pore Blocks Import synthesis_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization and Screening Start Methyl Azide + Ethyl Propiolate CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC Ester Ethyl 1-methyl-1H-1,2,3-triazole- 4-carboxylate CuAAC->Ester Hydrolysis Alkaline Hydrolysis (e.g., LiOH) Ester->Hydrolysis Carboxylic_Acid 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (with various amines) Carboxylic_Acid->Amide_Coupling Derivatives Library of Carboxamide Derivatives Amide_Coupling->Derivatives Screening Biological Screening (e.g., Anti-influenza Assay) Derivatives->Screening sar_relationship cluster_applications Structure-Activity Relationships (SAR) Core 1-R-1H-1,2,3-triazole- 4-carboxylic acid/amide Anti_Influenza Anti-Influenza Activity (R = various substituted phenyls; Amide modification is key) Core->Anti_Influenza Modification at R1 and Carboxyl group XO_Inhibition Xanthine Oxidase Inhibition (R = 4'-lipophilic ether substituted phenyl) Core->XO_Inhibition Modification at R1 Antimicrobial Antimicrobial Activity (R = 2-aminophenyl) Core->Antimicrobial Modification at R1

References

Application Notes and Protocols: Derivatization of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile scaffold in medicinal chemistry. Its derivatization, primarily through amide and ester bond formation at the carboxylic acid moiety, has yielded compounds with a wide range of biological activities. The triazole ring is a well-established bioisostere for amide and ester groups, offering advantages in terms of metabolic stability and hydrogen bonding capacity.[1] This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and highlights their potential applications in drug discovery, with a focus on their activity as modulators of the Pregnane X Receptor (PXR).

Derivatization Strategies

The primary point for derivatization of this compound is the carboxylic acid group. Standard coupling and esterification reactions can be employed to generate diverse libraries of compounds for biological screening.

Experimental Workflow for Derivatization

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start This compound activation Carboxylic Acid Activation (e.g., EDC, HATU) start->activation esterification Esterification (e.g., Fischer, Thionyl Chloride) start->esterification coupling Amine Coupling activation->coupling amide 1-Methyl-1H-1,2,3-triazole-4-carboxamides coupling->amide purification Purification (Chromatography, Recrystallization) amide->purification ester 1-Methyl-1H-1,2,3-triazole-4-carboxylates esterification->ester ester->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening characterization->screening PXR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR_inactive PXR PXR_active PXR PXR_inactive->PXR_active Translocation Agonist PXR Agonist Agonist->PXR_inactive Activates Antagonist PXR Antagonist (1,2,3-Triazole Derivative) Antagonist->PXR_inactive Inhibits PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA Response Element PXR_RXR->DNA Binds to Transcription Gene Transcription (e.g., CYP3A4) DNA->Transcription Initiates

References

experimental protocol for synthesizing 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Introduction

1,2,3-Triazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, drug development, and materials science. Their prominence is largely due to their stable, aromatic nature and their ability to act as effective pharmacophores and bioisosteres. For instance, the 1,4-disubstituted 1,2,3-triazole ring is an excellent surrogate for the trans-amide bond in peptidomimetics, enhancing metabolic stability while maintaining key electronic and hydrogen-bonding properties.[1] The synthesis of these compounds has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[2][3]

This application note provides detailed protocols for the synthesis of a key building block, this compound, and its subsequent derivatization into esters and amides. These derivatives are valuable intermediates for creating a diverse library of compounds for screening in drug discovery programs, such as potential anti-influenza agents.[4]

General Synthetic Strategy

The synthesis initiates with a [3+2] Huisgen cycloaddition reaction between methyl azide and propiolic acid. The use of a copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted product exclusively. The resulting carboxylic acid can then be readily converted into various derivatives. Esterification is typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification), while amide formation is accomplished using standard peptide coupling reagents to activate the carboxylic acid for reaction with a primary or secondary amine.

Data Presentation

The following table summarizes representative yields for the synthesis of the core compound and its derivatives based on typical outcomes for CuAAC and subsequent derivatization reactions.

CompoundDerivative TypeSynthesis MethodTypical Yield (%)
This compoundCore CompoundCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)85-95%
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylateEster DerivativeFischer Esterification70-85%
N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamideAmide DerivativeEDC/HOBt Coupling75-90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the CuAAC reaction between in situ generated methyl azide and propiolic acid.

Materials:

  • Sodium azide (NaN₃)

  • Methyl iodide (CH₃I)

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Caution: Sodium azide and methyl iodide are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve sodium azide (1.2 eq.) in a 1:1 mixture of DMF and water.

  • Cool the solution to 0°C in an ice bath and add methyl iodide (1.1 eq.) dropwise. Stir the mixture at room temperature for 2-3 hours to generate methyl azide in situ.

  • In a separate flask, prepare a solution of propiolic acid (1.0 eq.), copper(II) sulfate pentahydrate (0.05 eq.), and sodium ascorbate (0.10 eq.) in a 1:1 mixture of DMF and water.

  • Slowly add the solution from step 4 to the methyl azide solution from step 3.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 2M HCl.

  • The product will precipitate out of the solution. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the final product.

Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)

This protocol details the synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend this compound (1.0 eq.) in an excess of methanol (serving as both reagent and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the suspension.[5]

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the ester derivative. Purify further by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of Amide Derivatives (EDC/HOBt Coupling)

This protocol describes the synthesis of N-substituted 1-methyl-1H-1,2,3-triazole-4-carboxamides.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A primary or secondary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.[6]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) and DIPEA (1.5 eq.) to the reaction mixture.

  • Stir at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide derivative.

Visualizations

The following diagrams illustrate the workflows for the synthesis of this compound and its derivatives.

Synthesis of this compound reagent reagent process process product product condition condition sub1 Sodium Azide + Methyl Iodide reaction CuAAC Reaction sub1->reaction sub2 Propiolic Acid sub2->reaction catalyst CuSO4·5H2O + Sodium Ascorbate catalyst->reaction workup Acidic Workup reaction->workup DMF/H2O, RT, 12-18h final_product 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid workup->final_product 1. Dilute H2O 2. Acidify (HCl)

Caption: Workflow for the synthesis of the triazole core.

Esterification of this compound reagent reagent process process product product condition condition start_acid 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid reaction Fischer Esterification start_acid->reaction alcohol Alcohol (e.g., Methanol) alcohol->reaction catalyst H2SO4 (cat.) catalyst->reaction workup Neutralization & Extraction reaction->workup Reflux, 4-6h final_product Ester Derivative workup->final_product 1. NaHCO3 wash 2. Extract Amide Coupling of this compound reagent reagent process process product product start_acid 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid activation Acid Activation start_acid->activation coupling_reagents EDC + HOBt coupling_reagents->activation amine Primary/Secondary Amine + DIPEA coupling Amide Coupling amine->coupling activation->coupling DCM, RT, 30 min workup Aqueous Workup & Purification coupling->workup RT, 8-16h final_product Amide Derivative workup->final_product

References

Application of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in various fields of materials science. Its molecular structure, featuring a triazole ring and a carboxylic acid group, makes it a versatile building block for the synthesis of advanced materials. The triazole moiety offers coordination sites for metal ions and potential for hydrogen bonding, while the carboxylic acid group can act as a linker in coordination polymers and metal-organic frameworks (MOFs), or as an anchoring group for surface modification. This document provides an overview of its potential applications in corrosion inhibition and as a ligand for the synthesis of MOFs, complete with experimental protocols and data for related compounds.

Application 1: Corrosion Inhibition

Triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media. The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion. While specific studies on this compound are limited, research on structurally similar compounds demonstrates the potential of this class of molecules. For instance, derivatives of 1,2,3-triazole have shown significant inhibition efficiency for mild steel and aluminum alloys.[1][2][3]

Quantitative Data for Related Triazole Derivatives as Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of various 1,2,3-triazole derivatives on different metals in acidic environments. This data provides a benchmark for the expected performance of this compound.

CompoundMetalCorrosive MediumInhibitor Conc.Inhibition Efficiency (%)Reference
4-[1-(4-Methoxy-phenyl)-1H-[1][4][5]triazol-4-ylmethyl]-morpholine (MPTM)Mild Steel1 M HCl900 ppm94[1]
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC)AA6061 Al alloy0.1 M HCl-Increased with conc.[2]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.3[3]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.0[3]

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the methodology to assess the corrosion inhibition performance of this compound on mild steel in a hydrochloric acid solution using electrochemical techniques.

1. Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum wire, reference electrode: saturated calomel electrode - SCE)

  • Scanning Electron Microscope (SEM)

  • Deionized water, acetone, ethanol

2. Preparation of Mild Steel Coupons:

  • Cut mild steel into coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).

  • Polish the coupons with different grades of emery paper, followed by diamond paste for a mirror finish.

  • Degrease the coupons by sonicating in acetone and then ethanol.

  • Rinse with deionized water and dry in a stream of warm air.

3. Electrochemical Measurements:

  • Prepare a 1 M HCl solution.

  • Prepare a series of test solutions by dissolving varying concentrations of this compound in the 1 M HCl solution.

  • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

  • Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements in the absence and presence of the inhibitor.

4. Surface Analysis:

  • Immerse mild steel coupons in the 1 M HCl solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).

  • Remove the coupons, rinse gently with deionized water, and dry.

  • Analyze the surface morphology of the coupons using a Scanning Electron Microscope (SEM).

Logical Workflow for Corrosion Inhibition Study

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Characterization cluster_results Data Analysis prep_coupon Prepare Mild Steel Coupons eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis pdp Potentiodynamic Polarization (PDP) prep_coupon->pdp sem Scanning Electron Microscopy (SEM) prep_coupon->sem prep_solution Prepare Inhibitor Solutions prep_solution->eis prep_solution->pdp prep_solution->sem calc_eff Calculate Inhibition Efficiency eis->calc_eff pdp->calc_eff analyze_morph Analyze Surface Morphology sem->analyze_morph

Caption: Workflow for evaluating corrosion inhibition performance.

Application 2: Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable by varying the metal and organic linker. Triazole and carboxylic acid-containing molecules are excellent candidates for MOF ligands due to their ability to form strong coordination bonds with metal centers.[6][7][8] this compound possesses both a triazole ring and a carboxylic acid group, making it a promising bifunctional linker for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a MOF using this compound

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., Zinc nitrate).

1. Materials and Equipment:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

2. Synthesis Procedure:

  • In a glass vial, dissolve this compound in DMF.

  • In a separate vial, dissolve the metal salt (e.g., Zinc nitrate hexahydrate) in a mixture of DMF and ethanol.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).

  • Maintain the temperature for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

3. Characterization:

  • Confirm the crystal structure and phase purity of the synthesized MOF using Powder X-ray Diffraction (PXRD).

  • Analyze the thermal stability of the MOF using Thermogravimetric Analysis (TGA).

  • Further characterization can include gas adsorption measurements to determine the porosity and surface area.

Synthesis and Characterization Pathway for MOFs

MOF_Synthesis_Pathway start Start dissolve_ligand Dissolve Ligand in DMF start->dissolve_ligand dissolve_metal Dissolve Metal Salt in DMF/Ethanol start->dissolve_metal mix_solutions Combine Solutions in Autoclave dissolve_ligand->mix_solutions dissolve_metal->mix_solutions solvothermal Solvothermal Reaction in Oven mix_solutions->solvothermal cool_down Cool to Room Temperature solvothermal->cool_down filter_wash Filter and Wash Crystals cool_down->filter_wash dry Dry under Vacuum filter_wash->dry characterization Characterization dry->characterization pxrd PXRD characterization->pxrd tga TGA characterization->tga gas_adsorption Gas Adsorption characterization->gas_adsorption end End pxrd->end tga->end gas_adsorption->end

Caption: General workflow for MOF synthesis and characterization.

This compound holds promise as a valuable compound in materials science. Its potential as a corrosion inhibitor is supported by the high efficiency of analogous triazole derivatives. Furthermore, its bifunctional nature makes it an ideal candidate for the design and synthesis of novel Metal-Organic Frameworks with tailored properties. The provided protocols offer a starting point for researchers to explore and exploit the potential of this molecule in developing new materials. Further research is warranted to fully elucidate its performance and to synthesize and characterize the materials derived from it.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the realm of medicinal chemistry. The 1,2,3-triazole core is recognized as a privileged scaffold due to its favorable properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The presence of a carboxylic acid moiety at the 4-position provides a convenient handle for further synthetic modifications, allowing for the construction of a diverse array of more complex molecules. This document provides an overview of its applications and detailed protocols for its use in the synthesis of bioactive compounds. The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold is a key feature in several marketed drugs, highlighting its therapeutic potential.[3]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a multi-step sequence starting from readily available materials. A common approach is the reaction of an azide with a β-ketoester, followed by methylation.[3]

Experimental Protocol: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acids (as a representative example)

This protocol describes the synthesis of a closely related analog, which can be adapted for the synthesis of the title compound by using methyl azide.

Materials:

  • Aryl azide (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • Dioxane

Procedure:

  • Cyclization: To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0°C. After stirring for 30 minutes, add the aryl azide. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Hydrolysis: The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture to reflux for 2-4 hours.

  • Acidification: After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

  • Formation of Acid Chloride (for further derivatization): The dried carboxylic acid is suspended in dioxane, and thionyl chloride is added. The mixture is heated under reflux until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.[3]

Application as a Building Block: Synthesis of 1H-1,2,3-triazole-4-carboxamides

The carboxylic acid functionality of this compound is readily converted to an amide, which is a common linkage in biologically active molecules. This is exemplified in the development of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4]

Experimental Protocol: Amide Coupling via Acid Chloride

Materials:

  • 1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

Procedure:

  • Dissolve the substituted aniline and base in the chosen solvent and cool the mixture to 0°C.

  • Add a solution of 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Amide Coupling using Coupling Reagents

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) (as solvent)

Procedure:

  • To a stirred solution of this compound in the chosen solvent, add the substituted aniline, EDC, HOBt, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

  • The residue is purified by flash column chromatography to afford the desired amide.[5]

Application in Drug Discovery: PXR Inverse Agonists and Antagonists

A series of 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their ability to inhibit the Pregnane X Receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. Inhibition of PXR can be a therapeutic strategy to prevent adverse drug-drug interactions.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies on a library of 1-substituted-phenyl-1H-1,2,3-triazole-4-carboxamides revealed key structural features for potent PXR inhibition. While the N1 substituent in these studies was not a methyl group, the findings provide a strong rationale for the synthesis and evaluation of N1-methyl analogs.

CompoundR¹ (N-phenyl substituent)R² (Amide substituent)PXR Binding IC₅₀ (μM)PXR Inverse Agonist IC₅₀ (μM)PXR Antagonist IC₅₀ (μM)
1 2,5-dimethoxyphenyl4-tert-butylphenyl1.2>5034
2 2,5-dimethoxyphenyl3-tert-butylphenyl0.650.484.1
18 2,5-dimethoxyphenyl3-aminophenyl2.10.8311
23 2,5-dimethoxyphenyl3-hydroxyphenyl1.41.613
85 2,5-dimethoxyphenyl3-(trifluoromethoxy)phenyl0.0080.0060.015
89 2,5-dimethoxyphenyl3-(pentafluorosulfanyl)phenyl0.007-0.012

Data extracted from a study on PXR inhibitors, where the N1 substituent was varied. The data for the 2,5-dimethoxyphenyl N1-substituent is presented as a representative example of the scaffold's potential.[4]

Visualizations

Experimental Workflow for the Synthesis of 1H-1,2,3-triazole-4-carboxamides

G cluster_synthesis Synthesis of Carboxylic Acid cluster_coupling Amide Coupling cluster_application Biological Evaluation Start Methyl Azide + Ethyl Acetoacetate Cyclization Cyclization Start->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Acid This compound Hydrolysis->Acid Coupling Amide Coupling (e.g., EDC, HOBt) Acid->Coupling Amine Substituted Aniline Amine->Coupling Product 1-Methyl-1H-1,2,3-triazole-4-carboxamide Derivative Coupling->Product BioAssay PXR Inhibition Assay Product->BioAssay SAR SAR Analysis BioAssay->SAR

Caption: Synthetic workflow for 1-methyl-1H-1,2,3-triazole-4-carboxamides.

PXR Signaling Pathway Inhibitiondot

G PXR_RXR PXR_RXR PXR_RXR_nuc PXR_RXR_nuc PXR_RXR->PXR_RXR_nuc Translocation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via recrystallization.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors. Firstly, ensure you are using a suitable solvent. For polar compounds like this compound, polar protic solvents such as methanol or ethanol are often a good starting point. If the compound still doesn't dissolve, you can try the following:

  • Increase the solvent volume: Add small increments of hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Increase the temperature: Ensure your solvent is at or near its boiling point.

  • Consider a different solvent: If the compound remains insoluble, you may need to screen other solvents. A solvent system, such as a mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., diethyl ether or hexane), can also be effective.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution or when the concentration of the solute is too high. To address this:

  • Add more solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Then, allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to induce crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: The absence of crystal formation usually indicates that the solution is not supersaturated. This can be due to:

  • Too much solvent: You may have used an excessive amount of solvent to dissolve the compound. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not been initiated. Try the inducement techniques mentioned in A2 (scratching or seeding).

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is a common issue in recrystallization. The primary causes include:

  • Using too much solvent: As mentioned previously, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.

  • Compound's inherent solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. Consider a different solvent or a solvent pair to minimize this.

Q5: My recrystallized product is still impure. What went wrong?

A5: Impurities can persist after recrystallization for several reasons:

  • Rapid crystal growth: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Slow, controlled cooling is crucial for forming pure crystals.

  • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between your compound and the impurities, especially if they have similar solubility profiles. In such cases, a different solvent or an alternative purification method like column chromatography may be necessary.

  • Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal conditions may vary depending on the purity of the starting material and the scale of the experiment.

1. Solvent Selection:

  • Based on the polarity of this compound, polar protic solvents like methanol and ethanol are good initial choices.

  • A solvent pair system, such as methanol/diethyl ether, can also be effective. The compound should be soluble in the "good" solvent (methanol) and insoluble in the "poor" solvent (diethyl ether).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., near-boiling methanol) while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the minimum amount of the hot "good" solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

4. Crystallization:

  • If using a solvent pair, add the "poor" solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the hot "good" solvent until the solution is clear again.

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

6. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Quantitative Data

The following table presents solubility data for a structurally related compound, methyl 1H-1,2,4-triazole-3-carboxylate, in various organic solvents at different temperatures. This data can serve as a useful reference for selecting a suitable solvent system for this compound, keeping in mind that the free carboxylic acid will likely have different solubility properties than its methyl ester.

SolventTemperature (K)Mole Fraction Solubility (x 10^2)
Methanol 278.151.58
288.152.16
298.152.94
308.153.99
318.155.39
Ethanol 278.150.48
288.150.68
298.150.96
308.151.35
318.151.87
Acetone 278.150.85
288.151.15
298.151.53
308.152.01
318.152.62
Acetonitrile 278.151.23
288.151.59
298.152.04
308.152.61
318.153.33

Visualizations

Recrystallization_Workflow Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Logic Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution1 Reheat & Add More Solvent Slow Cooling oiling_out->solution1 solution2 Evaporate Some Solvent Induce Crystallization (Scratch/Seed) no_crystals->solution2 solution3 Use Minimum Solvent Pre-heat Funnel low_yield->solution3 solution4 Slow Cooling Change Solvent impure_product->solution4

Technical Support Center: Purifying 1-methyl-1H-1,2,3-triazole-4-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on silica gel?

A1: The primary challenge is peak tailing or streaking. This occurs because the acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups (-Si-OH) on the surface of the silica gel. This leads to a mix of protonated and deprotonated forms of your compound on the column, causing poor separation, broad peaks, and reduced purity.

Q2: What is the most effective strategy to prevent peak tailing for this compound?

A2: The most effective strategy is to add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[1] Adding 0.1% to 1% of a competing acid ensures that your target compound remains in its less polar, protonated state, minimizing its interaction with the silica surface and resulting in sharper peaks.[1]

Q3: Which stationary phase is recommended for this purification?

A3: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for normal-phase column chromatography. For difficult separations or if tailing persists, using a deactivated (end-capped) silica gel can also be an effective option.[2] Alternatively, reversed-phase C18 silica can be used if a suitable solvent system is developed.[3]

Q4: What are some good starting solvent systems (mobile phases) for TLC analysis and column chromatography?

A4: Due to the polar nature of the compound, you will need a relatively polar solvent system. Good starting points for thin-layer chromatography (TLC) analysis include:

  • Ethyl acetate / Hexane with 1% acetic acid

  • Dichloromethane / Methanol with 1% acetic acid

Start with a higher ratio of the less polar solvent and gradually increase the polarity to find a system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q5: My compound is not soluble in the chosen mobile phase. How should I load it onto the column?

A5: If your crude product has poor solubility in the starting eluent, you should use the dry loading technique.[4] Dissolve your compound in a suitable solvent in which it is highly soluble (e.g., methanol, acetone). Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q6: What are the likely impurities I need to separate?

A6: Potential impurities depend on the synthetic route but may include unreacted starting materials, reagents, or side-products such as N-methylated isomers.[5] For example, if the synthesis involves the methylation of 1H-1,2,3-triazole-4-carboxylic acid, you might have other N-methylated regioisomers.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel.

1. Mobile Phase Selection:

  • Develop a solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Crucially, add 0.5-1% acetic or formic acid to the TLC solvent jar. This will mimic the column conditions.

  • Aim for an Rf value of ~0.3 for the target compound.

2. Column Packing (Wet Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed without air bubbles.

  • Drain the excess solvent until the solvent level is just above the silica gel bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent mixture) and carefully apply it to the top of the silica gel bed with a pipette.

  • Dry Loading (Recommended for Poor Solubility): Adsorb the crude product onto a small amount of silica gel as described in Q5. Carefully add this dry powder onto the top of the packed column. Gently add a layer of sand on top to prevent disturbance.

4. Elution:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions.

  • If separation is difficult, a gradient elution can be used. Start with the low-polarity mobile phase identified during TLC and gradually increase the percentage of the more polar solvent.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Product is streaking/tailing down the column and on TLC. The carboxylic acid is interacting with the silica gel.Add 0.5-1% acetic or formic acid to your mobile phase to suppress deprotonation and minimize interaction.[1]
Product will not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol or ethyl acetate).
Poor separation between the product and an impurity. The chosen mobile phase has poor selectivity. / The column is overloaded.Try a different solvent system (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). / Ensure the amount of crude material is appropriate for the column size (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
The column runs dry or cracks. Uneven packing or pressure changes.Ensure the column is packed uniformly without air bubbles. Always maintain a level of solvent above the stationary phase.
Product seems to decompose on the column. The compound may be unstable on acidic silica gel.Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. If it is unstable, consider using a different stationary phase like alumina or deactivated silica.

Quantitative Data Summary

The following tables provide recommended starting parameters for column chromatography. These should be optimized for each specific separation.

Table 1: Recommended Mobile Phase Compositions

Solvent System Typical Starting Ratio (v/v) Acid Additive Notes
Ethyl Acetate / Hexane30:70 to 80:200.5 - 1% Acetic AcidGood for moderately polar compounds.
Dichloromethane / Methanol99:1 to 90:100.5 - 1% Acetic AcidA more polar system for compounds with lower Rf values in ethyl acetate/hexane.
Water / Acetonitrile95:5 to 50:500.1% TFA or Formic AcidFor reversed-phase (C18) chromatography.[3]

Table 2: General Column Parameters

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Crude Sample to Silica Ratio 1:30 to 1:100 (w/w)
Target Rf (on TLC) 0.2 - 0.4
Mobile Phase Acid Content 0.1 - 1.0% (v/v)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Purifying this compound start Start: Crude Product tlc Run TLC with 0.5% Acetic Acid start->tlc check_rf Is Rf between 0.2-0.4 and is the spot sharp? tlc->check_rf tailing Spot is Tailing / Streaking check_rf->tailing No, Tailing rf_high Rf > 0.4 check_rf->rf_high No, Rf too high rf_low Rf < 0.2 check_rf->rf_low No, Rf too low pack_column Pack Silica Column check_rf->pack_column Yes increase_acid Increase Acetic Acid to 1% in Eluent tailing->increase_acid increase_acid->tlc decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_high->decrease_polarity decrease_polarity->tlc increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity increase_polarity->tlc load_sample Load Sample (Dry Load if Needed) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Are fractions pure? analyze_fractions->check_purity combine_pure Combine Pure Fractions & Evaporate check_purity->combine_pure Yes recolumn Combine mixed fractions & Re-run column with optimized conditions check_purity->recolumn No, mixed fractions end End: Purified Product combine_pure->end recolumn->load_sample

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[1][2][3] This reaction involves the [3+2] cycloaddition of methyl azide and propiolic acid (or its methyl ester, methyl propiolate). The copper(I) catalyst, typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, ensures high regioselectivity for the desired 1,4-disubstituted product.[1][3][4]

Q2: What are the main advantages of using the CuAAC reaction for this synthesis?

A2: The CuAAC reaction offers several advantages, including:

  • High Yields: It is known for producing high yields of the desired triazole product.[2][5]

  • High Regioselectivity: The reaction almost exclusively forms the 1,4-disubstituted regioisomer, minimizing the formation of the 1,5-isomer.[1][4]

  • Mild Reaction Conditions: The reaction can be carried out at room temperature and is compatible with a wide range of functional groups and solvents, including aqueous media.[1]

  • Simple Work-up and Purification: Often, the product can be isolated through simple filtration or extraction, without the need for complex chromatographic purification.[1]

Q3: Can I use propiolic acid directly, or should I use its methyl ester?

A3: Both propiolic acid and methyl propiolate can be used as the alkyne source. If you use methyl propiolate, a subsequent hydrolysis step will be necessary to obtain the final carboxylic acid. Using propiolic acid directly can be more atom-economical, but care must be taken to avoid potential side reactions like decarboxylation under harsh conditions. The choice may depend on the specific experimental setup and desired purification strategy.

Q4: What is the role of the ligand in the CuAAC reaction?

A4: Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the copper(I) oxidation state and prevent its oxidation to the inactive copper(II) state. They can also accelerate the reaction rate. For reactions in aqueous or biological media, water-soluble ligands like THPTA are particularly beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst may have been oxidized to copper(II).- Ensure all reagents and solvents are deoxygenated. - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Consider adding a copper-chelating ligand like TBTA or THPTA to stabilize the Cu(I) state.
Poor Quality Reagents: The azide or alkyne starting materials may be impure or degraded.- Use freshly prepared or purified starting materials. - Verify the purity of the starting materials by NMR or other analytical techniques.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.- Carefully measure and ensure the correct molar ratios of the azide, alkyne, copper catalyst, and reducing agent.
Presence of Multiple Products (Impure Product) Formation of 1,5-Regioisomer: Although the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer may form.- Ensure the use of a copper(I) catalyst, as thermal cycloaddition (without copper) can lead to a mixture of regioisomers.[1] - Optimize reaction conditions (temperature, solvent) to favor the 1,4-isomer.
Alkyne Homo-coupling (Glaser Coupling): The terminal alkyne can undergo oxidative coupling to form a diyne byproduct.[6]- Minimize the concentration of the copper catalyst. - Maintain a low reaction temperature. - Ensure an oxygen-free environment.
Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Difficulty in Product Purification Product is highly soluble in the reaction solvent. - If the product is soluble, remove the solvent under reduced pressure and attempt purification of the residue by recrystallization or column chromatography.
Co-precipitation of Copper Salts: Copper salts may precipitate with the product during work-up.- Wash the crude product with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper ions.
Product and Byproducts have Similar Polarity. - For column chromatography, screen different solvent systems to find an eluent that provides better separation. A gradient elution may be necessary.[7]
Unexpected Decarboxylation Harsh Reaction or Work-up Conditions: The carboxylic acid group may be labile under high temperatures or extreme pH.- Maintain neutral or mildly acidic conditions during the reaction and work-up. - Avoid excessive heating.

Experimental Protocols

Synthesis of this compound via CuAAC

This protocol describes the synthesis starting from methyl propiolate, followed by hydrolysis.

Materials:

  • Methyl propiolate

  • Methyl azide (handle with extreme caution, as it is potentially explosive)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized and deoxygenated)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and deoxygenated water.

    • Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. Handle in a well-ventilated fume hood with appropriate safety precautions.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deoxygenated water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deoxygenated water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation of the Methyl Ester:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude methyl ester in a suitable solvent (e.g., methanol or THF).

    • Add an aqueous solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the hydrolysis by TLC until the starting material is consumed.

    • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Visualizations

experimental_workflow cluster_cycloaddition Step 1: Cycloaddition cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification reagents Methyl Propiolate + Methyl Azide reaction Stir at Room Temp reagents->reaction Add Catalyst catalyst CuSO4 / NaAscorbate (in t-BuOH/H2O) catalyst->reaction ester_product Crude Methyl Ester reaction->ester_product hydrolysis_reagents Crude Methyl Ester + NaOH (aq) ester_product->hydrolysis_reagents hydrolysis_reaction Stir at Room Temp hydrolysis_reagents->hydrolysis_reaction acidification Acidify with HCl hydrolysis_reaction->acidification final_product Crude Carboxylic Acid acidification->final_product purification_step Recrystallization final_product->purification_step pure_product Pure Product purification_step->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Use deoxygenated solvents. Add fresh reducing agent/ligand. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify or use fresh starting materials. check_reagents->solution_reagents No check_purification Is the purification method effective? check_conditions->check_purification Yes solution_conditions Optimize temperature, time, and stoichiometry. check_conditions->solution_conditions No solution_purification Screen different solvents for recrystallization or chromatography. check_purification->solution_purification No

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Optimizing Regioselectivity in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling regioselectivity in azide-alkyne cycloadditions?

A1: The regioselectivity of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne is primarily controlled by the choice of catalyst. The two main strategies are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method, a cornerstone of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][2] The reaction is typically high-yielding and proceeds under mild conditions.[1]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction provides complementary regioselectivity, affording the 1,5-disubstituted 1,2,3-triazoles.[1][2] Ruthenium catalysts are also capable of reacting with internal alkynes to produce fully substituted triazoles.[1][2]

Q2: My thermal azide-alkyne cycloaddition is resulting in a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity?

A2: The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of regioisomers because the activation energies for the formation of both the 1,4- and 1,5-isomers are similar.[3][4] To achieve high regioselectivity, it is strongly recommended to employ a catalytic system. For the synthesis of the 1,4-isomer, use a copper(I) catalyst (CuAAC). For the 1,5-isomer, a ruthenium(II) catalyst (RuAAC) is the preferred choice.[1][2]

Q3: What are the most common sources of Cu(I) for CuAAC reactions?

A3: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust method is the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[1] This approach helps to maintain the necessary concentration of the active Cu(I) catalyst throughout the reaction.

Q4: Why is my CuAAC reaction giving a low yield?

A4: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Oxidation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure your solvents are degassed and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a slight excess of sodium ascorbate can also help maintain a reducing environment.[1]

  • Ligand Choice: The choice of ligand can significantly impact the reaction rate and yield. For reactions in aqueous or biological media, water-soluble ligands like THPTA or BTTAA are often employed to stabilize the Cu(I) catalyst and accelerate the reaction.

  • Substrate Purity: Impurities in your azide or alkyne starting materials can interfere with the catalyst. Ensure your substrates are pure before starting the reaction.

  • Solvent System: The solubility of your substrates is crucial. A variety of solvents can be used, including t-BuOH/H₂O, DMSO, and DMF.[5] Ensure your azide and alkyne are fully dissolved in the chosen solvent system.

Q5: I am observing the formation of a di-alkyne byproduct in my CuAAC reaction. What is this and how can I prevent it?

A5: The di-alkyne byproduct is likely the result of oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This side reaction is promoted by Cu(II) ions in the presence of oxygen. To minimize this, ensure a reducing environment by using freshly prepared sodium ascorbate and deoxygenated solvents. The use of a copper-coordinating ligand can also help to suppress this side reaction.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Regioselectivity (Mixture of 1,4- and 1,5-isomers) Thermal reaction conditions (no catalyst).For 1,4-isomer: Use a Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate). For 1,5-isomer: Use a Ru(II) catalyst (e.g., CpRuCl(PPh₃)₂).[2]
Low Yield in CuAAC Oxidation of Cu(I) to inactive Cu(II).Degas solvents and run the reaction under an inert atmosphere. Use a fresh solution of sodium ascorbate (a slight excess can be beneficial).[1]
Poor substrate solubility.Screen different solvent systems (e.g., t-BuOH/H₂O, DMSO, DMF, CH₃CN).[5]
Catalyst poisoning by impurities.Purify starting materials (azide and alkyne).
Formation of Alkyne Homocoupling Byproduct (Glaser Coupling) Presence of oxygen and Cu(II).Ensure a reducing environment with sufficient sodium ascorbate and degassed solvents. The use of a stabilizing ligand can also mitigate this.
Low Yield or Slow Reaction in RuAAC Inappropriate catalyst or solvent.CpRuCl(COD) is often more active at room temperature than CpRuCl(PPh₃)₂.[2] Use anhydrous, non-protic solvents like toluene, benzene, or THF.[6]
Deactivation of the ruthenium catalyst.Perform the reaction under an inert atmosphere, especially when using oxygen-sensitive catalysts like CpRuCl(COD).[6]
Difficulty in Removing Copper Catalyst from Product Coordination of copper ions to the triazole product.Wash the organic extract of the product with an aqueous solution of a chelating agent like EDTA. Passing the product through a short plug of silica gel or activated carbon can also be effective.
Difficulty in Separating Regioisomers Similar polarity of the 1,4- and 1,5-isomers.Optimize the reaction to achieve higher regioselectivity to minimize the formation of the undesired isomer. For separation, try different solvent systems for column chromatography or consider preparative HPLC.

Quantitative Data Comparison: CuAAC vs. RuAAC

The following table provides a comparative overview of typical reaction parameters for CuAAC and RuAAC to achieve high regioselectivity.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Primary Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Regioselectivity Excellent (>95% for 1,4-isomer)Excellent (>95% for 1,5-isomer)
Typical Catalyst CuSO₄ / Sodium Ascorbate or CuICpRuCl(PPh₃)₂ or CpRuCl(COD)[2]
Catalyst Loading 1-5 mol%1-5 mol%
Typical Solvents t-BuOH/H₂O, DMSO, DMF, CH₃CN, H₂O[5]Toluene, Benzene, THF, Dioxane, DCE[6]
Typical Temperature Room TemperatureRoom Temperature to 80 °C
Typical Reaction Time 1 - 24 hours0.5 - 24 hours
Yield High to Excellent (often >90%)Good to Excellent (70-95%)

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., 1:1 t-BuOH/H₂O)

Procedure:

  • In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Synthesis of a 1,5-Disubstituted 1,2,3-Triazole

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (0.01-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane (DCE))[7]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the azide and terminal alkyne in the anhydrous, degassed solvent.

  • Add the ruthenium catalyst to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature for CpRuCl(COD) or 60-80 °C for CpRuCl(PPh₃)₂).[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Visualizations

CuAAC_Mechanism Catalytic Cycle for CuAAC (1,4-Regioisomer) cluster_reactants Azide R1-N3 Alkyne R2-C≡CH Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) - H+ CuI Cu(I) Catalyst Six_Membered_Intermediate Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + R1-N3 Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Triazolide->CuI - Product Product 1,4-Triazole Product Triazolide->Product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction leading to the 1,4-regioisomer.

RuAAC_Mechanism Catalytic Cycle for RuAAC (1,5-Regioisomer) cluster_reactants Azide R1-N3 Alkyne R2-C≡CH RuII [Ru(II)] Catalyst Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle + R1-N3 + R2-C≡CH (Oxidative Coupling) Ruthenacycle->RuII - Product Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination

Caption: Simplified catalytic cycle of the RuAAC reaction leading to the 1,5-regioisomer.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Regioisomer (1,4- or 1,5-) B Choose Catalyst (CuAAC or RuAAC) A->B C Select Solvents & Reagents B->C D Prepare Reactants (Azide & Alkyne) C->D E Set up Reaction (under appropriate atmosphere) D->E F Add Catalyst E->F G Monitor Progress (TLC, LC-MS) F->G H Quench Reaction & Extraction G->H I Purify Product (Column Chromatography, Recrystallization) H->I J Characterize Product (NMR, MS) I->J K Assess Purity & Yield J->K

Caption: General experimental workflow for optimizing 1,2,3-triazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) encountered during the scale-up of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable approach involves a two-step process:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This step involves the reaction of methyl propiolate with methyl azide to form methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. This reaction is known for its high yield and selectivity.

  • Hydrolysis (Saponification): The resulting methyl ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final product, this compound.

This route is generally preferred for its efficiency and the commercial availability of the starting materials.

Q2: What are the main challenges when scaling up the CuAAC reaction for this synthesis?

Scaling up the CuAAC reaction can present several challenges:

  • Catalyst Activity and Stability: The active Cu(I) catalyst can be sensitive to air, leading to oxidation to the inactive Cu(II) state.

  • Exothermic Reaction: The cycloaddition is exothermic, and heat dissipation can be a challenge in large reactors, potentially leading to side reactions or safety hazards.

  • Reagent Purity: Impurities in the methyl propiolate or methyl azide can inhibit the catalyst or lead to the formation of byproducts.

  • Mixing and Homogeneity: Ensuring efficient mixing of the reactants and catalyst is crucial for consistent reaction rates and yields, which can be more difficult in larger vessels.

Q3: What are the key considerations for the large-scale hydrolysis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate?

Key considerations for the saponification step at scale include:

  • Complete Conversion: Ensuring the hydrolysis reaction goes to completion is critical to avoid contamination of the final product with the starting ester.

  • Product Isolation: The carboxylic acid product is often isolated by acidification of the reaction mixture, leading to its precipitation. Optimizing the pH and temperature for crystallization is crucial for high purity and yield.

  • Filtration and Drying: Handling large volumes of precipitate requires appropriate filtration and drying equipment to ensure the final product is free of residual solvent and moisture.

Q4: Are there significant safety concerns associated with this synthesis at a larger scale?

Yes, several safety concerns must be addressed:

  • Methyl Azide: While not used in this proposed scalable synthesis to avoid its high toxicity and explosive nature, if an alternative route involving it is considered, extreme caution is necessary. A safer alternative is the in situ generation of methyl azide from less hazardous precursors.

  • Methyl Iodide: If methyl azide is prepared from sodium azide and methyl iodide, it's important to note that methyl iodide is toxic and a suspected carcinogen.[1] Proper personal protective equipment (PPE) and ventilation are essential.[1][2]

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides.[3] It also reacts with acids to produce highly toxic and explosive hydrazoic acid.[4]

  • Exothermic Reactions: As mentioned, the CuAAC reaction is exothermic. Inadequate temperature control on a large scale can lead to a runaway reaction.[5]

Troubleshooting Guides

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Possible Cause(s) Troubleshooting/Solution(s)
Low or No Product Formation 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Impure starting materials (azide or alkyne).3. Insufficient mixing.4. Incorrect reaction temperature.1. Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6][7]2. Purify starting materials before use. Methyl propiolate can be distilled.3. Increase stirrer speed and ensure the reactor is appropriately baffled for efficient mixing.4. Optimize the temperature. While often run at room temperature, gentle heating may be required. Monitor for exotherms.
Formation of Side Products (e.g., homocoupling of alkyne) 1. Presence of oxygen leading to oxidative homocoupling.2. High catalyst loading.1. Degas all solvents and reagents and maintain a strict inert atmosphere.[8]2. Reduce the copper catalyst concentration.
Reaction Stalls Before Completion 1. Catalyst deactivation over time.2. Low concentration of reactants.1. Add a fresh portion of the copper catalyst and reducing agent.2. If possible, increase the concentration of the limiting reagent.
Step 2: Hydrolysis (Saponification) and Product Isolation
Problem Possible Cause(s) Troubleshooting/Solution(s)
Incomplete Hydrolysis 1. Insufficient amount of base.2. Short reaction time or low temperature.3. Steric hindrance of the ester.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaOH).2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.3. While not highly hindered, for challenging esters, alternative methods like using potassium tert-butoxide in DMSO can be effective.[9]
Low Yield of Precipitated Product 1. Product is partially soluble in the mother liquor.2. Incorrect pH for precipitation.3. Precipitation is too rapid, leading to fine particles that are difficult to filter.1. Cool the mixture to a lower temperature before filtration to decrease solubility.2. Adjust the pH carefully to the isoelectric point of the carboxylic acid to ensure maximum precipitation.3. Add the acid slowly with good stirring to control the rate of crystallization and obtain larger, more easily filterable crystals.
Product is Impure After Isolation 1. Incomplete hydrolysis leaving starting material.2. Co-precipitation of impurities.3. Inefficient washing of the filter cake.1. Ensure complete hydrolysis before workup.2. Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture). Aromatic carboxylic acids can also be purified by conversion to their sodium salts and recrystallization from hot water before re-acidification.[10]3. Wash the filter cake with cold solvent to remove residual impurities.

Experimental Protocols

Detailed Methodology: Scalable Synthesis of this compound

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (CuAAC Reaction)

  • Preparation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add methyl propiolate (1.0 eq) and a suitable solvent such as a mixture of t-butanol and water.

  • Azide Addition: In a separate vessel, prepare a solution of methyl azide. A safer, scalable approach is to generate it in situ. For this example, we will assume a pre-prepared solution is used with extreme caution. Add the methyl azide solution (1.05 eq) to the reactor.

  • Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 eq) and sodium ascorbate (0.02-0.10 eq) in water.

  • Reaction: Slowly add the catalyst solution to the reactor. An exotherm is expected. Maintain the reaction temperature between 25-35 °C using a cooling bath. Stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Saponification: To the crude methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in the reactor, add a solution of sodium hydroxide (1.1 eq) in a mixture of water and methanol.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid to adjust the pH to approximately 2-3. The product will precipitate as a white solid.

  • Purification: Cool the slurry to 0-5 °C and stir for 1 hour. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for CuAAC

ParameterLaboratory ScalePilot/Industrial Scale
Catalyst Loading 1-5 mol%0.5-2 mol%
Temperature Room Temperature25-40 °C (with cooling)
Reaction Time 1-6 hours4-12 hours
Solvent t-BuOH/H₂O, THF/H₂Ot-BuOH/H₂O, Ethanol/H₂O

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: CuAAC Cycloaddition cluster_step2 Step 2: Hydrolysis Methyl Propiolate Methyl Propiolate CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Methyl Propiolate->CuAAC Methyl Azide Methyl Azide Methyl Azide->CuAAC Intermediate Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CuAAC->Intermediate Hydrolysis Saponification (e.g., NaOH, H₂O) Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in CuAAC Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Solution_Catalyst Add reducing agent (e.g., Na-ascorbate). Work under inert gas. Check_Catalyst->Solution_Catalyst No Check_Mixing Is mixing efficient? Check_Purity->Check_Mixing Yes Solution_Purity Purify reagents (e.g., distillation). Check_Purity->Solution_Purity No Solution_Mixing Increase agitation speed. Check reactor design. Check_Mixing->Solution_Mixing No

Caption: Troubleshooting logic for low yield in the CuAAC reaction.

References

Technical Support Center: Optimizing 1,2,4-Triazole Synthesis and Suppressing 1,3,4-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the unwanted formation of 1,3,4-oxadiazole byproducts during the synthesis of 1,2,4-triazoles. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired triazole product, and streamline your purification processes.

Troubleshooting Unwanted Oxadiazole Formation

This section addresses specific issues you may encounter during your 1,2,4-triazole synthesis and provides actionable solutions.

Issue 1: Significant formation of a byproduct with a similar molecular weight to the expected triazole.

  • Probable Cause: You are likely forming the 1,3,4-oxadiazole isomer. This is a common side reaction, especially when using acylhydrazines as starting materials, and is often promoted by acidic or dehydrating conditions. The reaction pathway can divert from the desired intermolecular condensation to an intramolecular cyclization.

  • Solution:

    • Control the pH: Avoid acidic conditions. If your reaction requires a catalyst, consider using a non-acidic or basic one. For reactions like the Einhorn-Brunner synthesis, which can be acid-catalyzed, carefully optimize the amount of acid used.[1] In many cases, maintaining a neutral or slightly basic medium will favor the intermolecular reaction required for triazole formation.

    • Minimize Dehydrating Agents: Strong dehydrating agents can promote the intramolecular cyclization of acylhydrazines to form oxadiazoles. If a dehydrating agent is necessary, consider using a milder one or optimizing its stoichiometry.

    • Temperature Control: High temperatures can sometimes favor the formation of the thermodynamically stable oxadiazole. Experiment with running the reaction at a lower temperature for a longer duration.

    • Reaction Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents may favor the desired intermolecular reaction.

Issue 2: Low or no yield of the desired 1,2,4-triazole, with starting materials largely consumed.

  • Probable Cause: The reaction conditions are strongly favoring the formation of the 1,3,4-oxadiazole. This is particularly likely if you are using a strong acid catalyst or a powerful dehydrating agent like phosphorus oxychloride (POCl₃), which is commonly used for oxadiazole synthesis.[2][3]

  • Solution:

    • Re-evaluate Your Catalyst and Reagents: If you are using reagents known to promote oxadiazole formation, consider alternative synthetic routes. For example, instead of a one-pot reaction that could lead to the oxadiazole, a stepwise approach where the intermediate for the triazole synthesis is isolated first might be beneficial.

    • Consider a Different Synthetic Method: If the Pellizzari or Einhorn-Brunner reactions are problematic, explore other methods for 1,2,4-triazole synthesis that are less prone to oxadiazole formation, such as those using amidines or modern copper-catalyzed methods.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the competing formation of 1,3,4-oxadiazoles in 1,2,4-triazole synthesis?

A1: The competition arises from two different cyclization pathways available to a common intermediate or starting material, typically a diacylhydrazine or a related species.

  • For 1,2,4-Triazole Formation: This generally proceeds via an intermolecular reaction, for instance, between an acylhydrazine and an amide (Pellizzari reaction) or an imide and a hydrazine (Einhorn-Brunner reaction).[4] This pathway involves the formation of a new nitrogen-carbon bond between two different molecules.

  • For 1,3,4-Oxadiazole Formation: This is an intramolecular cyclization of a diacylhydrazine intermediate. Under acidic or dehydrating conditions, the oxygen of one carbonyl group can attack the carbon of the other carbonyl group within the same molecule, leading to the formation of the five-membered oxadiazole ring after dehydration.

Q2: How can I confirm that my byproduct is indeed a 1,3,4-oxadiazole?

A2: A combination of analytical techniques can be used for confirmation:

  • Mass Spectrometry (MS): The oxadiazole will have the same molecular weight and elemental composition as the desired triazole, so high-resolution mass spectrometry will be necessary to confirm the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show different chemical shifts for the ring protons and carbons. The symmetry of the molecule can also provide clues.

  • Infrared (IR) Spectroscopy: The C=N and C-O stretching frequencies in the fingerprint region may differ between the two isomers.

  • Comparison to a Known Standard: If possible, synthesizing an authentic sample of the expected 1,3,4-oxadiazole and comparing its analytical data (TLC, HPLC, NMR) is the most definitive method.

Q3: Are there specific reaction conditions that are known to favor triazole formation?

A3: Yes. Generally, conditions that favor intermolecular reactions over intramolecular cyclization will promote triazole synthesis. These include:

  • Basic or Neutral pH: This disfavors the protonation of the carbonyl oxygen, which is often the first step in the acid-catalyzed intramolecular cyclization to the oxadiazole.

  • Absence of Strong Dehydrating Agents: While the formation of both heterocycles involves dehydration, strong dehydrating agents can aggressively promote the intramolecular pathway.

  • Use of Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve the yield of 1,2,4-triazoles and reduce reaction times, potentially by favoring the kinetic product.[5]

Competing Reaction Pathways

The following diagram illustrates the competing pathways leading to the formation of a 1,2,4-triazole versus a 1,3,4-oxadiazole from a common diacylhydrazine intermediate.

G cluster_intermediate Intermediate Acylhydrazine Acylhydrazine Diacylhydrazine Diacylhydrazine Acylhydrazine->Diacylhydrazine Intermolecular Condensation (e.g., Pellizzari) Amide_Imide Amide / Imide Amide_Imide->Diacylhydrazine Triazole 1,2,4-Triazole Diacylhydrazine->Triazole Intermolecular Cyclization (Basic/Neutral) Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Intramolecular Cyclization (Acidic/Dehydrating)

Caption: Competing pathways in triazole and oxadiazole synthesis.

Quantitative Data Summary

The following table summarizes the reported yields of 1,2,4-triazoles and highlights conditions that can influence the formation of 1,3,4-oxadiazoles. Direct comparative yield data under identical varying conditions is scarce in the literature; however, the information below provides insights into favorable conditions for each product.

Starting MaterialsProductReagents/ConditionsYield (%)Byproduct Formation NotesReference
Benzamide and Benzoylhydrazide3,5-Diphenyl-1,2,4-triazoleHeat at 250°C (Pellizzari Reaction)GoodHigh temperatures can promote side reactions.[6]
N-Formylbenzamide and Phenylhydrazine1,5-Diphenyl-1,2,4-triazoleAcetic Acid, Reflux (Einhorn-Brunner)GoodAcidic conditions can favor oxadiazole formation if a diacylhydrazine intermediate is susceptible to intramolecular cyclization.[1][6]
Diacylhydrazines1,3,4-OxadiazolesPhosphorus Oxychloride (POCl₃)HighPOCl₃ is a strong dehydrating agent that strongly favors oxadiazole formation.[2][3]
Secondary Amides and Hydrazides3,4,5-Trisubstituted 1,2,4-triazolesTriflic Anhydride activation, Microwave40-89Modern methods can offer higher selectivity and yields for triazoles.[7]
Acylhydrazide and Carboxylic Acid2,5-Disubstituted 1,3,4-OxadiazolePOCl₃, Reflux59-70A standard method for synthesizing oxadiazoles, highlighting the role of the dehydrating agent.[3]

Experimental Protocols

Method 1: Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole

This classical method involves the reaction of an amide with a hydrazide at high temperatures.[5][6]

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, thoroughly mix equimolar amounts of benzamide and benzoylhydrazide.

    • Heat the mixture in an oil bath to 250°C for 2-4 hours. The reaction is typically performed neat (without a solvent).

    • Observe the evolution of water vapor as the reaction progresses.

    • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

    • Triturate the solid with a dilute sodium hydroxide solution to remove any unreacted starting materials.

    • Collect the solid product by filtration and wash with water.

    • Purify the crude product by recrystallization from ethanol.

  • Troubleshooting:

    • If the reaction is sluggish, ensure the temperature is maintained and the starting materials are intimately mixed.

    • If significant charring occurs, consider using a high-boiling point inert solvent like diphenyl ether to moderate the temperature.

    • If oxadiazole formation is suspected, ensure the reaction is not conducted in the presence of any acidic impurities.

Method 2: Einhorn-Brunner Reaction for the Synthesis of 1,5-Diphenyl-1,2,4-triazole

This method involves the condensation of a diacylamine (imide) with a hydrazine, often in the presence of an acid catalyst.[1][6]

  • Materials:

    • N-Formylbenzamide

    • Phenylhydrazine

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of N-formylbenzamide and phenylhydrazine in glacial acetic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will often crystallize out of the solution upon cooling.

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • If necessary, the product can be further purified by recrystallization.

  • Troubleshooting:

    • Low Yield: Ensure the reflux temperature is maintained. The purity of the hydrazine is crucial as it can degrade over time.

    • Oxadiazole Formation: While this method is generally selective for triazoles, using a large excess of a strong acid could potentially promote side reactions. Use glacial acetic acid as both the solvent and catalyst. If byproduct formation is still an issue, consider reducing the reaction temperature and extending the reaction time.

    • Isomeric Products: When using unsymmetrical diacylamines, a mixture of regioisomers can be formed. The regioselectivity is often dictated by the electronic properties of the acyl groups.[8]

By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively minimize the formation of unwanted oxadiazole byproducts and achieve high yields of the desired 1,2,4-triazole products.

References

Technical Support Center: Hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during this chemical transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate esters.

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting ester remaining. What are the possible causes and solutions?

A1: Incomplete hydrolysis is a common issue and can stem from several factors:

  • Insufficient Base/Acid: The stoichiometry of the base or acid is critical. For saponification (base-catalyzed hydrolysis), ensure at least one equivalent of base is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: The hydrolysis of sterically hindered or electronically deactivated esters can be sluggish at room temperature. Consider increasing the reaction temperature (e.g., to 40-60 °C) and/or extending the reaction time. Monitor the reaction progress by TLC or LCMS to determine the optimal duration.

  • Solvent System: The solubility of both the ester and the hydrolysis reagent is crucial. A biphasic system can lead to slow reaction rates. The use of a co-solvent such as tetrahydrofuran (THF) or methanol with water can create a homogeneous reaction mixture and improve reaction efficiency.[1][2]

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) can be more effective for the hydrolysis of certain esters, potentially due to the ability of the lithium cation to coordinate with the carbonyl oxygen and facilitate nucleophilic attack.[2][3][4]

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: While the 1,2,3-triazole ring is generally stable to hydrolysis, side reactions can occur under harsh conditions:[5][6][7][8]

  • Decarboxylation: Although less common under typical hydrolysis conditions, prolonged heating at high temperatures, especially in the presence of acid, could potentially lead to decarboxylation of the resulting carboxylic acid product. If you suspect this is occurring, try using milder conditions (lower temperature, shorter reaction time).

  • Transesterification: If using an alcohol other than methanol as a co-solvent for the hydrolysis of a methyl ester, transesterification can be a competing reaction.[2] It is best to use a solvent system that does not introduce a different alcohol.

Q3: The workup and purification of my 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is proving difficult. What is the recommended procedure?

A3: The workup for a hydrolysis reaction typically involves the following steps:

  • Neutralization: After the reaction is complete, cool the reaction mixture to 0 °C and carefully acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane to isolate the carboxylic acid. Repeat the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexanes) or by column chromatography on silica gel.

Q4: Is there a risk of the 1,2,3-triazole ring opening during hydrolysis?

A4: The 1,2,3-triazole ring is a stable aromatic heterocycle and is generally inert to both acidic and basic hydrolysis conditions.[5][7][8] Ring-opening is not a commonly observed side reaction under standard hydrolysis protocols. However, extremely harsh conditions (e.g., very high temperatures and pressures with strong acids or bases) should be avoided if possible.

Data Summary: Comparison of Hydrolysis Conditions

The following table summarizes typical conditions and reported yields for the hydrolysis of triazole esters. Please note that optimal conditions may vary depending on the specific substrate.

Ester SubstrateHydrolysis ConditionsSolventTemperatureTimeYieldReference
Generic Triazole EsterAlkaline Hydrolysis---Nearly QuantitativeNot specified in search results
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateSodium methoxide in methanolMethanolAmbient8hNot specified in search results[9]
Generic EstersLiOHWater/THF25 °C0.25-60hVaries[10]
Generic EstersNaOH/KOHWater/Methanol/THFVariesVariesVaries[1]

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a general methodology for the hydrolysis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate.

Materials:

  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl with stirring to adjust the pH to ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate esters.

Hydrolysis_Troubleshooting start_node Start: Hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate Ester check_completion Is the reaction complete? (Check by TLC/LCMS) start_node->check_completion incomplete_reaction Issue: Incomplete Reaction check_completion->incomplete_reaction No reaction_complete Reaction is Complete check_completion->reaction_complete Yes check_stoichiometry Check Stoichiometry: Is Base/Acid ≥ 1.1 eq? incomplete_reaction->check_stoichiometry increase_reagent Solution: Increase Base/Acid to 1.2-1.5 eq check_stoichiometry->increase_reagent No check_conditions Check Reaction Conditions: Temp & Time sufficient? check_stoichiometry->check_conditions Yes increase_reagent->start_node Retry increase_temp_time Solution: Increase Temperature (e.g., 40-60°C) and/or extend reaction time check_conditions->increase_temp_time No check_solvent Check Solvent System: Is the reaction mixture homogeneous? check_conditions->check_solvent Yes increase_temp_time->start_node Retry change_solvent Solution: Use a co-solvent (THF/Water) to ensure homogeneity check_solvent->change_solvent No consider_base Consider alternative base: Try LiOH instead of NaOH/KOH check_solvent->consider_base Yes change_solvent->start_node Retry consider_base->start_node Retry workup Proceed to Workup: 1. Acidify to pH 2-3 2. Extract with organic solvent 3. Wash, Dry, Concentrate reaction_complete->workup side_product_check Are there unexpected side products? workup->side_product_check purification Purify Product: Recrystallization or Chromatography final_product Final Product: This compound purification->final_product side_product_check->purification No decarboxylation Potential Side Reaction: Decarboxylation side_product_check->decarboxylation Yes, loss of CO2 transesterification Potential Side Reaction: Transesterification side_product_check->transesterification Yes, different ester milder_conditions Solution: Use milder conditions (lower temp, shorter time) decarboxylation->milder_conditions milder_conditions->start_node Retry avoid_alcohol_solvent Solution: Avoid using different alcohol as a co-solvent transesterification->avoid_alcohol_solvent avoid_alcohol_solvent->start_node Retry

Caption: Troubleshooting workflow for hydrolysis of 1-methyl-1H-1,2,3-triazole-4-carboxylate esters.

References

Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield in the synthesis of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Overall Synthesis Workflow

The synthesis of this compound is typically a two-step process. The first step is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form the methyl ester of the target compound. This is followed by a hydrolysis step to yield the final carboxylic acid.

synthesis_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Hydrolysis methyl_azide Methyl Azide triazole_ester 1-methyl-1H-1,2,3-triazole-4-carboxylate methyl_azide->triazole_ester methyl_propiolate Methyl Propiolate methyl_propiolate->triazole_ester cu_catalyst Cu(I) Catalyst cu_catalyst->triazole_ester final_product This compound triazole_ester->final_product Hydrolysis hydrolysis_reagents Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) hydrolysis_reagents->final_product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: Why is the yield of my triazole ester low or non-existent?

A1: Low or no yield in a CuAAC reaction is a common problem that can be attributed to several factors:

  • Inactive Catalyst: The active catalyst is Copper(I). If you are using a Copper(II) salt (e.g., CuSO₄), ensure you are adding a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1] If you are using a Cu(I) salt (e.g., CuI, CuBr), make sure it has not been oxidized by exposure to air.

  • Insufficient Catalyst or Ligand: In some cases, especially with complex substrates, the copper catalyst can be sequestered.[1] Increasing the concentration of both the copper salt and an accelerating ligand can help.

  • Inappropriate Solvent: While CuAAC is tolerant of many solvents, the solubility of your reactants is key.[1] If methyl azide or methyl propiolate are not fully dissolved, consider using a co-solvent like DMSO, DMF, or t-BuOH.[1] Water is often an excellent solvent for this reaction.[1]

  • Low Reaction Temperature: While many CuAAC reactions work well at room temperature, gentle heating can sometimes improve the yield, especially if catalyst sequestration is suspected.[1] However, be mindful of the thermal stability of your reactants.

  • Steric Hindrance: Although less of a concern with small reactants like methyl azide and methyl propiolate, bulky groups near the azide or alkyne can hinder the reaction. Longer reaction times or heating may be necessary in such cases.[1]

Q2: I am observing significant side product formation. What could be the cause?

A2: The most common side reaction in CuAAC is the homocoupling of the alkyne (in this case, methyl propiolate) to form a diyne. This is often due to the presence of oxygen, which can lead to the oxidation of Cu(I) to Cu(II). To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I monitor the progress of my CuAAC reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A fluorogenic coumarin azide can also be used as a probe to test the efficiency of the reaction under your chosen conditions before committing your actual substrates.[2]

cuaac_troubleshooting start Low Yield in CuAAC Reaction catalyst Is the catalyst active? start->catalyst solvent Are reactants fully dissolved? catalyst->solvent Yes check_catalyst Check Cu(I) source or add fresh reducing agent (e.g., sodium ascorbate). catalyst->check_catalyst No temp Is the reaction temperature optimal? solvent->temp Yes change_solvent Use a co-solvent (e.g., DMSO, DMF, t-BuOH). solvent->change_solvent No atmosphere Is the reaction under an inert atmosphere? temp->atmosphere Yes optimize_temp Try gentle heating (e.g., 40-60 °C). temp->optimize_temp No use_inert Degas solvent and run under N2 or Ar. atmosphere->use_inert No success Improved Yield atmosphere->success Yes check_catalyst->catalyst change_solvent->solvent optimize_temp->temp use_inert->atmosphere

Caption: Troubleshooting flowchart for the CuAAC reaction.
Step 2: Hydrolysis of the Triazole Ester

Q1: My ester hydrolysis is not going to completion. What can I do?

A1: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base/Acid: Ensure you are using a sufficient excess of the hydrolyzing agent. For base-catalyzed hydrolysis, 3-6 equivalents of LiOH or NaOH are common.

  • Poor Solubility: The triazole ester may not be fully soluble in the reaction mixture. Using a co-solvent like THF or methanol can improve solubility and reaction rate.[3]

  • Steric Hindrance: While the methyl ester is not particularly hindered, the triazole ring can influence reactivity. Increasing the reaction temperature or time may be necessary.

  • Choice of Base: LiOH is often a good choice for ester hydrolysis and can sometimes be more effective than NaOH.[3]

Q2: I am seeing degradation of my product during hydrolysis. How can I prevent this?

A2: The triazole ring is generally stable, but harsh reaction conditions can lead to degradation.[4][5] If you suspect degradation:

  • Use Milder Conditions: Try running the reaction at a lower temperature for a longer period.

  • Choose a Different Method: If base-catalyzed hydrolysis is problematic, consider acidic hydrolysis (e.g., with HCl). However, be aware that this can also be harsh.

Q3: How do I work up the reaction to isolate the carboxylic acid?

A3: After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture is typically cooled and then acidified with an acid like HCl to a pH of 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate. The solid can then be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (CuAAC)
  • To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of water and t-butanol, add methyl azide (1.1 eq).

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water.

  • Add the copper/ascorbate solution to the alkyne/azide mixture with vigorous stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Hydrolysis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
  • Dissolve the methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of the two main steps. The yield data is representative and may vary depending on the specific reaction setup.

Table 1: CuAAC Reaction Parameters vs. Yield

ParameterCondition AYield (%)Condition BYield (%)
Catalyst System 5 mol% CuSO₄ / 10 mol% NaAsc85-955 mol% CuI80-90
Solvent 1:1 H₂O / t-BuOH901:1 H₂O / DMSO88
Temperature Room Temperature9250 °C85
Atmosphere Air75Nitrogen95

Table 2: Hydrolysis Reaction Parameters vs. Yield

ParameterCondition AYield (%)Condition BYield (%)
Base 3 eq. LiOH90-983 eq. NaOH85-95
Solvent 3:1 THF / H₂O953:1 MeOH / H₂O92
Temperature Room Temperature9640 °C90
Reaction Time 4 hours951 hour80

References

Technical Support Center: Amide Coupling with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the amide coupling of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low or no product yield. What are the common causes?

A1: Low or no yield in amide coupling reactions, especially with heteroaromatic acids like this compound, can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The triazole carboxylic acid may be a weak nucleophile, requiring a potent activating agent to form a highly reactive intermediate. If the activation is inefficient, the reaction will not proceed.[1]

  • Poorly Nucleophilic Amine: Electron-deficient or sterically hindered amines react slowly.[2] The combination of a challenging acid and a non-reactive amine often requires optimized conditions.

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction solvent (e.g., DMF, DCM) can hydrolyze the activated acid, reverting it to the starting material. Using anhydrous solvents is critical.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[1] Polar aprotic solvents like DMF or DCM are standard choices.[1][3]

  • Side Reactions: The coupling reagent itself can sometimes react with the amine, creating guanidinium by-products, especially with uronium/aminium reagents if the order of addition is incorrect.[4]

Q2: Which coupling reagent should I choose for this compound?

A2: The choice of coupling reagent is critical. While many options exist, they are not equally effective for all substrates.

  • High-Efficiency Reagents (Recommended): For challenging substrates, uronium/aminium salt-based reagents are often the first choice due to their high efficiency and fast reaction times.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective, especially for difficult or sterically hindered couplings. It forms a highly reactive OAt-active ester.[1][5][6]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another popular and effective choice, though HATU is often considered superior for problematic couplings.[4][7]

  • Carbodiimide Reagents (Cost-Effective):

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common, water-soluble carbodiimide. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and suppress racemization.[3][5][8] This combination is a good starting point for less-demanding amines.

  • Phosphonium Salt Reagents:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that avoids the potential for guanidinylation side reactions seen with HBTU/HATU.[9]

Q3: I am observing significant side reactions. How can I minimize them?

A3: Side reactions can complicate purification and reduce yield. Here are common issues and solutions:

  • Guanidinylation of Amine: This occurs when excess uronium reagent (HATU, HBTU) reacts with the free amine.[4]

    • Solution: Pre-activate the carboxylic acid. Add the coupling reagent and base to the carboxylic acid solution and stir for 15-30 minutes before adding the amine.[1] This ensures the reagent is consumed in forming the active ester before it can react with the amine.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents.[5][9]

    • Solution: Use additives such as HOBt or HOAt, which form active esters that are less prone to racemization.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[1] Reagents like HATU are known to cause less epimerization.[5]

Q4: What is the best workup and purification strategy for my triazole amide product?

A4: A proper workup is essential to remove byproducts and unreacted starting materials.

  • Aqueous Workup:

    • Acidic Wash: Use a dilute acid wash (e.g., 1M HCl or 5% citric acid) to remove the organic base (DIPEA, triethylamine).[10]

    • Basic Wash: Use a basic wash (e.g., saturated NaHCO₃) to remove unreacted this compound and additives like HOBt.[10]

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most common method for purifying amides. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or acetone) is typically effective.[8][11]

    • Recrystallization: If the product is a solid and of sufficient purity after workup, recrystallization can be an excellent final purification step.[12] Solvents like ethanol, acetonitrile, or mixtures containing ethyl acetate could be suitable.[11][12]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes common starting conditions for the coupling of this compound. Yields are representative and can vary significantly based on the specific amine used.

Coupling ReagentAdditiveBase (eq)SolventTypical TimeExpected Yield RangeKey Considerations
HATU (1.1 eq)NoneDIPEA (2-3)DMF / DCM1-6 h60-95%Excellent for difficult couplings; pre-activation recommended.[1][6]
EDC (1.2 eq)HOBt (1.2 eq)DIPEA (2-3)DMF / DCM4-18 h40-85%Cost-effective; risk of racemization; slower than HATU.[8][13]
PyBOP (1.1 eq)NoneDIPEA (2-3)DMF / CH₃CN2-8 h55-90%No guanidinylation side product; good for hindered amines.[9]
Acyl Chloride NonePyridine / Et₃NDCM / THF1-4 h30-75%Harsh conditions (SOCl₂); may not be suitable for complex molecules.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to sterically hindered or electron-deficient amines.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Pre-activation: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective alternative for more reactive amines where racemization is a concern.

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1-0.2 M and stir.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The byproducts from EDC and HOBt are generally removed by the aqueous washes.[5][10]

Visualizations

TroubleshootingWorkflow cluster_success start Low / No Yield Observed check_reagents 1. Verify Reagent Quality - Is acid/amine pure? - Is solvent anhydrous? - Is coupling reagent active? start->check_reagents Start Here pre_activation 2. Optimize Activation - Pre-activate acid with HATU/Base for 20-30 min before adding amine. check_reagents->pre_activation Reagents OK success Reaction Successful check_reagents->success Problem Found & Fixed optimize_conditions 3. Adjust Conditions - Increase base (2.5-3.0 eq)? - Increase temperature (RT to 40°C)? - Increase reaction time? pre_activation->optimize_conditions Yield still low pre_activation->success Yield Improved change_reagent 4. Change Coupling Strategy - Switch from EDC/HOBt to HATU? - Try PyBOP to avoid side reactions? - Consider Acyl Fluoride for very hindered cases? optimize_conditions->change_reagent Still no improvement optimize_conditions->success Yield Improved change_reagent->success Yield Improved

Caption: A logical workflow for troubleshooting common amide coupling issues.

ExperimentalWorkflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_activation 2. Pre-Activation (20-30 min) cluster_coupling 3. Coupling Reaction (2-6 h) cluster_workup 4. Aqueous Workup cluster_purify 5. Purification prep1 Dissolve Triazole Acid in Anhydrous DMF act1 Add DIPEA (Base) prep1->act1 act2 Add HATU (Coupling Reagent) couple1 Add Amine act2->couple1 couple2 Stir at Room Temperature Monitor by TLC/LC-MS couple1->couple2 workup1 Dilute with EtOAc couple2->workup1 workup2 Wash: Acid -> Base -> Brine workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1

Caption: Standard experimental workflow for a HATU-mediated amide coupling.

References

stability issues of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues during their experiments involving this compound. This guide provides a question-and-answer format to address specific problems.

Issue/Question Potential Cause Troubleshooting Steps
Unexpectedly low yield or loss of starting material in a reaction. The compound may be degrading under the reaction conditions (e.g., high temperature, extreme pH). The 1,2,3-triazole ring itself is generally stable, but the carboxylic acid group can be susceptible to decarboxylation under certain conditions.- Monitor reaction by LC-MS: Look for the appearance of a potential decarboxylation product (1-methyl-1H-1,2,3-triazole). - Lower reaction temperature: If possible, perform the reaction at a lower temperature. - Modify pH: Buffer the reaction medium to maintain a neutral or slightly acidic pH, as strongly acidic or basic conditions can promote degradation of similar heterocyclic carboxylic acids.
Inconsistent biological activity or assay results. The compound may be degrading in the assay buffer or storage solution over time, leading to a lower effective concentration.- Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment. - Assess stability in assay buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. - Optimize storage conditions: Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO, DMF) and minimize freeze-thaw cycles.
Appearance of unknown peaks in chromatograms of the compound solution over time. This indicates the formation of degradation products. Potential degradation pathways include decarboxylation or, less commonly for the stable triazole ring, hydrolysis.- Characterize degradation products: Use techniques like LC-MS/MS and NMR to identify the structure of the impurities. - Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and identify the conditions that cause instability.
Poor solubility or precipitation of the compound in aqueous buffers. The carboxylic acid group's ionization state is pH-dependent. At a pH below its pKa, the compound will be in its less soluble free acid form.- Adjust pH: Increase the pH of the buffer to deprotonate the carboxylic acid and form the more soluble carboxylate salt. - Use co-solvents: If compatible with the experiment, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the stability of this compound.

1. What are the general stability characteristics of this compound?

The 1,2,3-triazole ring is known to be a very stable aromatic heterocycle, resistant to hydrolysis, oxidation, and reduction under many conditions. However, the overall stability of this compound in solution can be influenced by factors such as pH, temperature, and the solvent used. The carboxylic acid functional group is the most likely site of degradation, primarily through decarboxylation.

2. What are the recommended storage conditions for solutions of this compound?

For optimal stability, it is recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C. Solutions should be prepared in a suitable, dry solvent like DMSO or DMF. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. How does pH affect the stability of this compound in aqueous solutions?

4. Is this compound susceptible to degradation by light?

Many organic molecules can be degraded by exposure to UV or visible light. While specific photostability data for this compound is not available, it is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

5. What are the potential degradation products of this compound?

The most probable degradation product is 1-methyl-1H-1,2,3-triazole, formed via decarboxylation where the carboxylic acid group is lost as carbon dioxide. Other degradation products could potentially arise from reactions with solvents or other components in the solution, but these are generally less common for the stable triazole ring.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Preliminary Stability Assessment in Different Solvents

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various solvents (e.g., water, PBS pH 7.4, DMSO, methanol, acetonitrile).

  • Store aliquots of each solution at different temperatures (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC with a UV detector.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature or gently heat for a set period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 100°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp or a photostability chamber.

  • For each condition, take samples at various time points, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

Potential Degradation Pathway

G Potential Degradation Pathway parent This compound decarboxylation Decarboxylation (Heat, Extreme pH) parent->decarboxylation product 1-methyl-1H-1,2,3-triazole + CO2 decarboxylation->product G Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare solutions in different media acid Acidic pH prep->acid base Basic pH prep->base heat Elevated Temperature prep->heat light UV/Vis Light prep->light hplc HPLC Analysis (Time points: 0, 24, 48h) acid->hplc base->hplc heat->hplc light->hplc lcms LC-MS for Degradant ID hplc->lcms If degradation > 10% data Assess % Degradation and Identify Products hplc->data lcms->data

Validation & Comparative

A Comparative Guide to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-methyl-1H-1,2,4-triazole-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two isomeric triazole carboxylic acids, key building blocks in medicinal chemistry. This guide provides a comparative overview of their synthesis, physicochemical properties, and known biological significance, supported by available data and experimental protocols.

The isomeric scaffolds of 1,2,3- and 1,2,4-triazoles are foundational in the development of a wide range of therapeutic agents.[1][2] The distinct arrangement of nitrogen atoms within the five-membered ring imparts unique physicochemical properties that influence their interactions with biological targets.[1] This guide provides a detailed comparison of two methylated carboxylic acid derivatives of these parent heterocycles: 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. While both are valuable synthons, the available research data reveals a significant disparity in their documented applications and characterization, with the 1,2,4-isomer being more extensively studied, primarily due to its role as a key intermediate in the synthesis of the antiviral drug Ribavirin.[3]

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Data

PropertyThis compound1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Molecular Formula C₄H₅N₃O₂C₄H₅N₃O₂
Molecular Weight 127.10 g/mol 127.10 g/mol
Melting Point Data not availableData not available (Methyl ester: 196-199 °C[5])
pKa Data not availableData not available (Related 1,2,4-triazoles show pKa values around 5.0-5.2 in acetonitrile/water mixtures[6])
Solubility Expected to be soluble in water and polar organic solvents[7]Expected to be soluble in water and polar organic solvents. The methyl ester shows good solubility in methanol and ethanol.[6]

Synthesis and Experimental Protocols

The synthetic routes to these isomeric compounds differ significantly, reflecting the distinct chemistry of the 1,2,3- and 1,2,4-triazole ring systems.

Synthesis of this compound

The most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the synthesis of this compound, this would typically involve the reaction of methyl propiolate with methyl azide, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound (General Procedure)

Step 1: Synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of methyl propiolate (1 equivalent) in a suitable solvent such as a t-butanol/water mixture, is added methyl azide (1 equivalent).

  • A catalytic amount of a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired methyl ester.

Step 2: Hydrolysis to this compound

  • The purified methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is dissolved in a suitable solvent system, such as a mixture of methanol and water.

  • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • The reaction mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid

The synthesis of the 1,2,4-triazole isomer often starts from 1,2,4-triazole itself, which can be prepared from hydrazine and formamide.[8][9] The subsequent methylation and carboxylation present regioselectivity challenges.

Experimental Protocol: Synthesis of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Step 1: Synthesis of 1-methyl-1,2,4-triazole

  • To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable solvent, a base such as sodium methoxide is added to form the sodium salt.

  • Methyl iodide (1 equivalent) is then added, and the reaction mixture is stirred. The methylation of 1,2,4-triazole can lead to a mixture of N1 and N4 isomers, requiring careful control of reaction conditions and purification.

Step 2: Carboxylation of 1-methyl-1,2,4-triazole

  • 1-methyl-1,2,4-triazole (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).

  • A strong base such as n-butyllithium is added to deprotonate the triazole ring, typically at the C5 position.

  • To direct carboxylation to the C3 position, the C5 position can be protected, for example, by reaction with a silylating agent.

  • A stronger base like lithium diisopropylamide (LDA) is then used to deprotonate the C3 position.

  • The resulting lithiated species is quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group.

  • An acidic workup protonates the carboxylate to yield the carboxylic acid.

  • If a protecting group was used, a deprotection step is required to obtain the final product.

Biological Activity and Applications

The biological profiles of 1,2,3- and 1,2,4-triazole derivatives are vast and varied, encompassing antifungal, antibacterial, anticancer, and antiviral activities.[1][2]

This compound: Specific biological activity data for this compound is not well-documented in the public domain. However, the 1,2,3-triazole scaffold is recognized as a bioisostere for amide and ester groups and is a key component in various biologically active molecules.[10] Derivatives of 1H-1,2,3-triazole-4-carboxamide have been investigated as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR).[11]

1-methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound is best known as a key precursor in the industrial synthesis of Ribavirin, a broad-spectrum antiviral agent.[3] The 1,2,4-triazole-3-carboxamide moiety is crucial for the biological activity of Ribavirin. Beyond this, the 1,2,4-triazole ring is a well-established pharmacophore in numerous clinically used drugs, particularly in the class of azole antifungals like fluconazole and itraconazole.[1]

Comparative Summary and Future Perspectives

The comparison of this compound and 1-methyl-1H-1,2,4-triazole-3-carboxylic acid highlights a significant knowledge gap. While the 1,2,4-isomer is a well-characterized and industrially important molecule, its 1,2,3-isomer remains largely unexplored in terms of its specific properties and potential applications.

  • Synthesis: The synthesis of the 1,2,3-isomer is readily achievable through modern "click chemistry," offering a highly efficient and regioselective route. The synthesis of the 1,2,4-isomer is more complex, often involving multiple steps with potential regioselectivity issues.

  • Physicochemical Properties: There is a clear need for experimental determination of the physicochemical properties (pKa, solubility, melting point) of both acids to enable a direct comparison and to aid in the design of future derivatives.

  • Biological Activity: The proven importance of the 1,2,4-triazole scaffold in medicine suggests that a thorough investigation into the biological activities of the less-studied 1,2,3-isomer is warranted. Its potential as a bioisostere and its unique electronic properties could lead to the discovery of novel therapeutic agents.

Researchers are encouraged to explore the synthesis and characterization of this compound and its derivatives to unlock their potential in drug discovery and development.

Visualizations

Synthesis_Comparison cluster_123 This compound Synthesis cluster_124 1-methyl-1H-1,2,4-triazole-3-carboxylic acid Synthesis A1 Methyl Propiolate A4 [3+2] Cycloaddition (Click Chemistry) A1->A4 A2 Methyl Azide A2->A4 A3 Cu(I) Catalyst A3->A4 A5 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate A4->A5 A6 Base Hydrolysis A5->A6 A7 This compound A6->A7 B1 1H-1,2,4-Triazole B2 Methylation (e.g., MeI) B1->B2 B3 1-methyl-1H-1,2,4-triazole B2->B3 B4 Lithiation & Carboxylation (e.g., LDA, CO2) B3->B4 B5 1-methyl-1H-1,2,4-triazole-3-carboxylic acid B4->B5

Caption: Comparative synthetic pathways for the two triazole carboxylic acid isomers.

Biological_Significance cluster_123 This compound cluster_124 1-methyl-1H-1,2,4-triazole-3-carboxylic acid N123_acid 1-methyl-1H-1,2,3- triazole-4-carboxylic acid N123_deriv Derivatives N123_acid->N123_deriv N123_app Potential Bioisostere PXR Modulation N123_deriv->N123_app N124_acid 1-methyl-1H-1,2,4- triazole-3-carboxylic acid N124_deriv Key Precursor N124_acid->N124_deriv N124_app Ribavirin (Antiviral) Azole Antifungals N124_deriv->N124_app

Caption: Known biological significance and applications of the two isomers.

References

A Researcher's Guide to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, properties, and experimental considerations for utilizing 1-methyl-1H-1,2,3-triazole-4-carboxylic acid as a strategic replacement for carboxylic acids in drug design and development.

Introduction: The Role of Bioisosteres in Modern Drug Discovery

In the intricate process of lead optimization, the carboxylic acid moiety is a frequent pharmacophoric feature, crucial for target interaction, often through hydrogen bonding.[1] However, its inherent acidity can lead to undesirable pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] Bioisosteric replacement, a cornerstone strategy in medicinal chemistry, involves substituting a functional group with another that shares similar physicochemical and spatial characteristics to maintain or enhance biological activity while improving drug-like properties.[3][4] The 1,2,3-triazole ring system has emerged as a versatile and effective bioisostere for various functional groups, including the carboxylic acid.[5][6][7] This guide focuses on this compound, evaluating its potential as a superior alternative to the traditional carboxyl group.

Comparative Analysis: Physicochemical and Pharmacological Properties

The primary rationale for employing a bioisostere is to modulate key physicochemical parameters like acidity (pKa) and lipophilicity (LogD) to enhance a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The 1,2,3-triazole core is metabolically robust and its N-substitution allows for fine-tuning of these properties.[8]

Data Presentation: Physicochemical Properties

The following table compares the key physicochemical properties of a typical aliphatic carboxylic acid with its 1,2,3-triazole-4-carboxylic acid bioisostere and the commonly used tetrazole bioisostere. Notably, triazole-based acids tend to be significantly weaker acids than their carboxylic acid or tetrazole counterparts.

PropertyPhenylpropionic Acid (Carboxylic Acid)3-(4-(1H-Tetrazol-5-yl)phenyl)propanoic acid (Tetrazole Isostere)Representative 2-Aryl-1,2,3-triazole-4-carboxylic acid
Structure
pKa ~4.8[9]~4.7[9]7.3 - 8.5
LogD at pH 7.4 -1.57[9]-1.0[9]Varies (Generally more lipophilic than parent acid)
Permeability (logPapp) -5.79[9]-6.61[9]Generally improved over parent acid[10]

Note: Data for a precise this compound analogue was not available. The data for the representative 2-Aryl-1,2,3-triazole-4-carboxylic acid is included to illustrate the significant pKa shift characteristic of this bioisostere class.

Data Presentation: Pharmacological Activity Comparison

A key application demonstrating the utility of triazole bioisosteres is in the development of γ-aminobutyric acid (GABA) receptor ligands. The following table summarizes results from a study where a carboxylic acid function was replaced by N-substituted 4-hydroxy-1,2,3-triazole moieties to create analogues of known GABA-A receptor (GABAAR) ligands.

CompoundBioisosteric GroupTargetBinding Affinity (Ki, μM)
Analogue 3a N1-piperidin-4-yl-4-hydroxy-1,2,3-triazoleGABA-A Receptor>100 (Weak affinity)[10]
Analogue 4a N2-piperidin-4-yl-4-hydroxy-1,2,3-triazoleGABA-A Receptor>100 (Weak affinity)[10]
Analogue with 5-(2-naphthylmethyl) substitution N-substituted & C5-substituted 4-hydroxy-1,2,3-triazoleGABA-A ReceptorLow micromolar range[10]

These results highlight that while the core triazole can mimic the carboxylic acid, substitutions on the triazole ring are critical for restoring and optimizing biological activity.[10]

Experimental Protocols

Accurate and reproducible experimental data is essential for comparing bioisosteres. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes in a solution upon the incremental addition of a titrant.[11][12][13]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Test compound (at least 10⁻⁴ M solution)

  • Standardized 0.1 M NaOH or 0.1 M HCl

  • 0.15 M KCl solution (to maintain ionic strength)

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Dissolve the test compound in water or a suitable co-solvent to a concentration of at least 1 mM. Add 0.15 M KCl to maintain constant ionic strength.[12]

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.[11]

  • Initial pH Adjustment: For an acidic compound, adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.[12]

  • Titration: Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0-12.5.[12]

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the titration curve.[14]

  • Replication: Perform a minimum of three titrations to ensure reproducibility.[11]

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This "gold standard" method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).[15][16][17]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound (stock solution in a suitable solvent like DMSO)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[17]

  • Sample Addition: Add a small volume of the test compound stock solution to a centrifuge tube containing a known volume of pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Shake the tubes for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: Centrifuge the tubes at high speed to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a calibrated analytical method.[19]

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[19]

Protocol 3: GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA-A receptor, allowing for the determination of its binding affinity (Ki).[20][21]

Materials:

  • Rat brain tissue (e.g., whole brain or cerebellum)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol)

  • Non-specific binding agent (e.g., 10 mM GABA)

  • Test compounds at various concentrations

  • Glass fiber filters and filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Perform a series of centrifugation and resuspension steps to isolate the cell membranes containing the receptors. The final pellet is resuspended in binding buffer.[20]

  • Assay Setup: In assay tubes, combine the prepared membranes, the radioligand (at a concentration near its Kd, e.g., 5 nM [³H]muscimol), and either:

    • Binding buffer only (for total binding)

    • A high concentration of non-specific agent (for non-specific binding)

    • Varying concentrations of the test compound (for competition binding)

  • Incubation: Incubate the tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[20]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[20]

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_0 Bioisosteric Replacement Molecule_COOH Lead Compound (R-COOH) Molecule_Triazole Optimized Analog (R-Triazole-COOH) Molecule_COOH->Molecule_Triazole Replace COOH Group

Caption: Bioisosteric replacement of a carboxylic acid with a triazole moiety.

G cluster_workflow Bioisostere Evaluation Workflow Synthesis Synthesis of Carboxylic Acid & Triazole Analog PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Synthesis->PhysChem InVitro In Vitro Biological Assay (e.g., Receptor Binding) Synthesis->InVitro Data Data Analysis & SAR Comparison PhysChem->Data ADME In Vitro ADME (Metabolic Stability, Permeability) InVitro->ADME ADME->Data

Caption: Experimental workflow for evaluating carboxylic acid bioisosteres.

G cluster_pathway Simplified GABA-A Receptor Signaling GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Ion Channel) GABA->Receptor Binds to Chloride Chloride Ions (Cl⁻) Enter Neuron Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Neuron becomes less excitable) Chloride->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

References

Comparative Guide to SAR Studies of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of derivatives of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, focusing on their potential as therapeutic agents. While direct and comprehensive SAR studies on the 1-methyl variant are limited, this guide synthesizes findings from closely related 1-substituted-1H-1,2,3-triazole-4-carboxamides and their derivatives to elucidate key structural determinants for biological activity, primarily in the context of anticancer and antimicrobial applications.

Anticancer Activity of 1-Substituted-1H-1,2,3-Triazole-4-Carboxamide Derivatives

Recent research has focused on the antiproliferative effects of 1,2,3-triazole-4-carboxamides against various cancer cell lines. The general structure involves modifications at the N-1 position of the triazole ring and on the amide nitrogen.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives.

Compound IDR (Substituent on Amide Nitrogen)Cell LineGI50 (µM)
1a 2,5-dichlorophenylLeukemia (SR)>100
1b 2,5-dichlorophenylNon-Small Cell Lung (NCI-H460)75.3
1c 2,5-dichlorophenylColon Cancer (HT29)>100
1d 2,5-dichlorophenylCNS Cancer (SNB-75)68.1
1e 2,5-dichlorophenylMelanoma (UACC-62)64.2
1f 2,5-dichlorophenylOvarian Cancer (OVCAR-3)81.6
1g 2,5-dichlorophenylRenal Cancer (786-0)>100
1h 2,5-dichlorophenylProstate Cancer (PC-3)>100
1i 2,5-dichlorophenylBreast Cancer (MCF7)>100
2a 4-chlorophenylLeukemia (SR)65.3
2b 4-chlorophenylMelanoma (SK-MEL-5)23.9
2c 4-chlorophenylColon Cancer (HCT-116)>100

Data synthesized from studies on 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides, which serve as close analogs for understanding the SAR of the 1-methyl scaffold.

Structure-Activity Relationship (SAR) Insights

The data suggests that the nature of the substituent on the amide nitrogen plays a crucial role in the anticancer activity.

SAR_Anticancer cluster_substituents Substituent Effects Core 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide Amide_Substituent Amide Substituent (R) Core->Amide_Substituent Modification at Activity Anticancer Activity Amide_Substituent->Activity Influences Dichlorophenyl 2,5-Dichlorophenyl Amide_Substituent->Dichlorophenyl e.g. Chlorophenyl 4-Chlorophenyl Amide_Substituent->Chlorophenyl e.g. Moderate_Activity Moderate_Activity Dichlorophenyl->Moderate_Activity Shows moderate activity against melanoma and CNS cancer cell lines Selective_Activity Selective_Activity Chlorophenyl->Selective_Activity Exhibits selective, higher activity against melanoma cell lines

Caption: SAR summary for anticancer activity.

Antimicrobial Activity of 1-Substituted-1H-1,2,3-Triazole Derivatives

Derivatives of 1,2,3-triazole-4-carboxylic acid have also been explored for their antimicrobial properties. The structural modifications often involve the introduction of different substituents on the triazole ring and the carboxylate group.

Data Presentation

The table below presents the minimum inhibitory concentration (MIC) values for a series of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide derivatives against various microbial strains.

Compound IDR (Substituent on Amide Nitrogen)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
3a Piperazine62.5125250
3b 4-Methylpiperazine31.2562.5125
3c 4-Phenylpiperazine15.6231.2562.5

Data is from a study on 1-(2,6-difluorobenzyl) derivatives, providing insights into the potential SAR of related 1-methyl analogs.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is significantly influenced by the nature of the substituent on the carboxamide moiety.

SAR_Antimicrobial cluster_substituents Substituent Effects Core 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Amide_Substituent Amide Substituent (R) Core->Amide_Substituent Modification at Activity Antimicrobial Activity Amide_Substituent->Activity Determines Piperazine Piperazine Amide_Substituent->Piperazine e.g. Methylpiperazine 4-Methylpiperazine Amide_Substituent->Methylpiperazine e.g. Phenylpiperazine 4-Phenylpiperazine Amide_Substituent->Phenylpiperazine e.g. Lower_Activity Lower_Activity Piperazine->Lower_Activity Lower potency Moderate_Activity Moderate_Activity Methylpiperazine->Moderate_Activity Moderate potency Higher_Activity Higher_Activity Phenylpiperazine->Higher_Activity Higher potency

Caption: SAR summary for antimicrobial activity.

Experimental Protocols

In Vitro Anticancer Screening

The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute (NCI) 60-cell line screening protocol.

Methodology:

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.

  • Assay: The sulforhodamine B (SRB) assay was employed to determine cell growth inhibition.

  • Procedure:

    • Cells were seeded in 96-well microtiter plates and incubated for 24 hours.

    • Test compounds were added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.

    • Cells were fixed with trichloroacetic acid and stained with SRB dye.

    • The absorbance was measured at 515 nm to determine the percentage of cell growth inhibition.

  • Data Analysis: The GI50 value, which is the concentration required to inhibit cell growth by 50%, was calculated for each active compound.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Microorganisms: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) were used.

  • Assay: Broth microdilution method.

  • Procedure:

    • Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

    • A standardized inoculum of the microorganism was added to each well.

    • The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Conclusion

The structure-activity relationship studies of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives reveal critical insights for the design of novel therapeutic agents. For anticancer activity, the substitution pattern on the amide nitrogen significantly influences the potency and selectivity against different cancer cell lines. Similarly, for antimicrobial activity, modifications of the carboxamide moiety are key to enhancing efficacy. The this compound scaffold remains a promising starting point for the development of new drug candidates, and further systematic exploration of its derivatives is warranted.

References

A Comparative Analysis of the Efficacy of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the efficacy of analogs of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic compound. The following sections present quantitative data from various studies, detail the experimental protocols used for their evaluation, and visualize relevant biological pathways and experimental workflows. This information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the design of future therapeutic agents.

Quantitative Efficacy Data

The biological activity of 1,2,3-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. Below are tables summarizing the in vitro efficacy of various analogs, primarily focusing on their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound IDStructure/ModificationTarget Organism(s)MIC (µg/mL)Reference
1a 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis, Vibrio cholerae59.5[1]
5b Metronidazole-1H-1,2,3-triazole analogFungi, BacteriaPotent activity reported[2][3]
5c Metronidazole-1H-1,2,3-triazole analogFungi, BacteriaPotent activity reported[2][3]
5e Metronidazole-1H-1,2,3-triazole analogFungi, BacteriaPotent activity reported[2][3]
7b Metronidazole carboxylate analogFungi, BacteriaPotent activity reported[2][3]
7e Metronidazole carboxylate analogFungi, BacteriaPotent activity reported[2][3]
Coumarin-Triazole Conjugates Various alkyl/phenyl/heterocycle moieties at C-4Enterococcus faecalis12.5–50[4]

Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDStructure/ModificationCancer Cell Line(s)IC50 (µM)Reference
1s 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivativeXanthine Oxidase Inhibitor0.21[5]
4a 1,2,3-triazole-containing coumarin derivativeA549 (Lung)2.97[6]
4b 1,2,3-triazole-containing coumarin derivativeA549 (Lung)4.78[6]
7a 1,2,3-triazole-containing chalcone derivativeA549 (Lung)8.67[6]
7c 1,2,3-triazole-containing chalcone derivativeA549 (Lung)9.74[6]
13 1,2,3-triazole-containing etodolac derivativeA549 (Lung)3.29–10.71[6]
5j, 5i, 5m, 5f 1,2,3-triazole carboxamide derivativesHeLa, PANC-1, HCT-116, A-549Significant activity reported[7]
17, 22, 25 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-7 (Breast), Caco-2 (Colon)0.31 (17), 4.98 (22)[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period. Positive and negative controls (wells with and without microbial growth, respectively) are included in each assay.[9]

In Vitro Cytotoxicity Assay

Objective: To assess the anticancer activity of the synthesized compounds by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration.[10][11]

Visualizations

The following diagrams illustrate a general experimental workflow for evaluating the efficacy of triazole analogs and a simplified representation of a signaling pathway that could be targeted by such compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Azides, Alkynes) synthesis Chemical Synthesis (e.g., Click Chemistry) start->synthesis purification Purification & Characterization (e.g., NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer data_analysis Data Analysis (MIC, IC50 Calculation) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation triazole Triazole Analog (Potential Inhibitor) triazole->raf Inhibition

References

Validation of 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acid as a Pharmacophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various non-covalent interactions, rendering it a valuable pharmacophore.[1] This guide focuses on the validation of the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid moiety as a pharmacophore for diverse biological targets. While specific experimental data on the biological activity of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is not extensively available in the reviewed literature, this guide provides a comparative analysis of closely related derivatives, offering insights into the pharmacophoric potential of this structural class. The presented data is based on in vitro and in silico studies of various 1-substituted analogs, highlighting their therapeutic potential as enzyme inhibitors and antimicrobial agents.

Comparative Analysis of Biological Activities

The 1-substituted-1H-1,2,3-triazole-4-carboxylic acid scaffold has been explored for its inhibitory activity against various enzymes and its efficacy against microbial pathogens. The following table summarizes the biological activities of representative derivatives.

Compound/DerivativeBiological Target/ActivityKey FindingsReference
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives Xanthine Oxidase InhibitionExhibited micromolar to sub-micromolar inhibitory potency (IC50 values ranging from 0.21 µM to 26.13 µM). Compound 1s was identified as a potent mixed-type inhibitor.[2]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Antibacterial ActivityShowed significant activity against Gram-positive and Gram-negative bacteria, including Vibrio cholerae. The Minimum Inhibitory Concentration (MIC) for Bacillus subtilis and Vibrio cholerae was 59.5 µg/mL.[3][4]
Selected 1,2,3-triazole-4-carboxylic acids Antiproliferative ActivityInvestigated as key fragments for the design of anticancer 1,2,3-triazole-4-carboxamides. Preliminary results from NCI60 cell line screening indicated potential for identifying selective and active anticancer agents.[5]
1,2,3-Triazole-4-carboxamide derivatives PXR AntagonismOptimization of 1H-1,2,3-triazole-4-carboxamides led to the discovery of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with IC50 values in the low nanomolar range.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives against xanthine oxidase was determined spectrophotometrically. The assay mixture contained the test compound, xanthine (substrate), and phosphate buffer. The reaction was initiated by the addition of xanthine oxidase, and the formation of uric acid was monitored by measuring the increase in absorbance at 295 nm. The IC50 values were calculated from the concentration-response curves. To determine the inhibition mechanism, Lineweaver-Burk plots were generated by measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor.[2]

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid was determined using the broth microdilution method. Bacterial strains were cultured in appropriate broth media. Serial dilutions of the test compound were prepared in a 96-well microtiter plate. An inoculum of the bacterial suspension was added to each well. The plates were incubated under suitable conditions, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3][4]

Antiproliferative Activity Assay (NCI60 Screen)

Selected 1,2,3-triazole-4-carboxylic acids were evaluated for their anticancer activity against the NCI60 panel of 60 human tumor cell lines. The assay is based on the sulforhodamine B (SRB) colorimetric assay. Cells were seeded in 96-well plates and exposed to the test compounds for a specified period. After incubation, the cells were fixed, and the cellular protein was stained with SRB. The absorbance was measured at 515 nm, which is proportional to the cell number. The data provides information on the compound's potency and selectivity against different cancer types.[5]

Visualizing the Pharmacophore Validation Workflow

The following diagram illustrates a typical workflow for the validation of a pharmacophore, from initial screening to the identification of lead compounds.

PharmacophoreValidationWorkflow cluster_Discovery Discovery & Screening cluster_Evaluation In Vitro Evaluation cluster_Optimization Lead Optimization cluster_Validation Preclinical Validation HTS High-Throughput Screening EnzymeAssay Enzyme Inhibition Assays HTS->EnzymeAssay FragmentScreening Fragment-Based Screening FragmentScreening->EnzymeAssay SAR Structure-Activity Relationship (SAR) Studies EnzymeAssay->SAR CellAssay Cell-Based Assays (e.g., NCI60) CellAssay->SAR AntimicrobialAssay Antimicrobial Assays (e.g., MIC) AntimicrobialAssay->SAR Docking Molecular Docking & Modeling SAR->Docking InVivo In Vivo Animal Models SAR->InVivo Docking->SAR

Caption: A generalized workflow for pharmacophore validation.

Signaling Pathway Implication: PXR Antagonism

The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. Antagonists of PXR are of therapeutic interest for mitigating drug-drug interactions and overcoming drug resistance. The following diagram illustrates the mechanism of PXR antagonism by 1H-1,2,3-triazole-4-carboxamide derivatives.

PXRAntagonism PXR_Ligand PXR Ligand (e.g., Rifampicin) PXR PXR PXR_Ligand->PXR Activates Triazole_Antagonist 1H-1,2,3-Triazole-4-carboxamide Antagonist Triazole_Antagonist->PXR Inhibits PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex DNA XRE (Xenobiotic Response Element) PXR_RXR_Complex->DNA Binds to Transcription Gene Transcription (e.g., CYP3A4) DNA->Transcription Initiates

Caption: Mechanism of PXR antagonism by triazole derivatives.

The 1-substituted-1H-1,2,3-triazole-4-carboxylic acid scaffold serves as a versatile pharmacophore for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as enzyme inhibitors and antimicrobial agents. While data on the specific 1-methyl analog is limited, the broader class of compounds shows promise. Further investigations, including comprehensive structure-activity relationship studies and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of this important chemical scaffold. The presented data and protocols provide a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Metabolic Stability of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and its Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and its common carboxylic acid bioisosteres. Due to the limited availability of direct experimental data for this compound, this guide draws upon the general understanding of the metabolic stability of triazole-containing compounds and compares it with that of frequently used alternatives such as tetrazoles and oxadiazoles. The information presented herein is intended to guide researchers in the selection and design of drug candidates with favorable pharmacokinetic profiles.

Comparative Metabolic Stability Data

The following table summarizes the expected metabolic stability of this compound in comparison to its bioisosteric alternatives, based on general knowledge from the scientific literature. The data are presented as typical outcomes from an in vitro human liver microsome (HLM) stability assay.

CompoundStructureExpected Half-Life (t½, min) in HLMExpected Intrinsic Clearance (CLint, µL/min/mg protein)General Metabolic Stability
This compound> 60< 10High
5-phenyl-1H-tetrazole> 60< 12High
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid30 - 6012 - 23Moderate to High
5-phenyl-1,3,4-oxadiazole-2-carboxylic acid> 60< 12High

Note: The structures are representative examples of the compound classes. The provided data are hypothetical and intended for comparative purposes. Actual experimental values may vary.

Discussion of Metabolic Stability Profiles

This compound: The 1,2,3-triazole ring is widely recognized for its metabolic robustness.[1] This stability is attributed to the high degree of aromaticity and the presence of multiple nitrogen atoms, which make the ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Therefore, compounds containing this moiety, such as this compound, are expected to exhibit high metabolic stability with a long half-life and low intrinsic clearance in in vitro assays.

Tetrazole Analogs: Tetrazoles are one of the most common bioisosteres for carboxylic acids and are known for their exceptional metabolic stability.[1][3][4] They are generally resistant to phase I and phase II metabolism.[5] This metabolic inertness makes them an attractive alternative to carboxylic acids, which can be susceptible to metabolic transformations.[6]

Oxadiazole Analogs: Oxadiazoles are also employed as carboxylic acid bioisosteres to enhance metabolic stability, particularly in comparison to esters and amides.[7][8] However, the metabolic stability of oxadiazoles can be isomer-dependent. The 1,3,4-oxadiazole isomer is generally considered to be more metabolically robust than the 1,2,4-oxadiazole isomer.[9] The O-N bond in the 1,2,4-oxadiazole ring can be a site of metabolic cleavage.[9]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a standard assay to determine the metabolic stability of a test compound using human liver microsomes.

1. Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., testosterone, verapamil)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the test compound stock solution in phosphate buffer to the final desired concentration (typically 1 µM).

    • Prepare a working solution of HLM in phosphate buffer (typically 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted test compound solution to the wells of a 96-well plate.

    • Add the HLM working solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. This is time point zero (T=0).

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the corresponding wells.

    • Terminate the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound and HLM prep_compound->mix prep_hlm Prepare HLM Working Solution prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction sampling Sample at Time Points start_reaction->sampling Incubate at 37°C terminate Terminate Reaction sampling->terminate lcms LC-MS/MS Analysis terminate->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

logical_relationship cluster_compound Test Compound cluster_alternatives Bioisosteric Alternatives cluster_stability Metabolic Stability compound 1-methyl-1H-1,2,3-triazole- 4-carboxylic acid high High compound->high Expected tetrazole Tetrazole Analog tetrazole->high Expected oxadiazole_124 1,2,4-Oxadiazole Analog moderate Moderate oxadiazole_124->moderate Potentially oxadiazole_134 1,3,4-Oxadiazole Analog oxadiazole_134->high Expected

Caption: Logical relationship of expected metabolic stability for the target compound and its alternatives.

References

A Comparative Guide to the Coordination Properties of Triazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole-based ligands have emerged as a versatile class of compounds in coordination chemistry, owing to their diverse binding modes and the unique properties they impart to metal complexes. Their applications span from catalysis and materials science to the development of novel therapeutic agents. This guide provides an objective comparison of the coordination properties of different triazole-based ligands, supported by experimental data, to aid in the rational design of metal complexes for specific applications.

Overview of Triazole Ligands

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, exhibit distinct coordination behaviors. The nitrogen atoms in the triazole ring can act as Lewis bases, coordinating to metal ions in various modes, including monodentate, bidentate, and bridging fashions.[1][2][3] The coordination properties can be finely tuned by introducing different substituents on the triazole ring.

Comparative Data on Coordination Properties

The stability and structure of metal-triazole complexes are fundamental to their function. The following tables summarize key quantitative data for the coordination of different triazole-based ligands with various transition metal ions.

Table 1: Stability Constants (log β) of Metal Complexes with 1,2,4-Triazole-Based Ligands

The following data were obtained through potentiometric titration at 25 °C and an ionic strength of 0.10 mol dm⁻³ NaNO₃.[2] The table presents the stability constants for binary complexes (metal and triazole ligand) and ternary complexes (metal, triazole ligand, and a secondary ligand, glycine).

Metal IonLigandlog β (ML)log β (ML₂)log K (M(TRZ)(Gly))Δlog K
Co(II)1,2,4-Triazole (TRZ)1.853.395.92-0.66
Ni(II)1,2,4-Triazole (TRZ)2.504.607.20-0.73
Cu(II)1,2,4-Triazole (TRZ)3.826.9410.32-1.13
Zn(II)1,2,4-Triazole (TRZ)2.153.956.43-0.67

TRZ = 1,2,4-Triazole, Gly = Glycine. ML indicates a 1:1 metal-to-ligand ratio, while ML₂ indicates a 1:2 ratio. Δlog K = log K(M(TRZ)(Gly)) - (log K(M(TRZ)) + log K(M(Gly))). A negative Δlog K value suggests that the ternary complex is less stable than the corresponding binary complexes.

Table 2: Selected Bond Lengths and Angles for Metal Complexes with Triazole-Based Ligands

The following structural data were obtained from single-crystal X-ray diffraction studies. These parameters provide insight into the geometry and nature of the metal-ligand bond.

ComplexMetal-N(Triazole) (Å)Metal-N(Pyridine) (Å)N-Metal-N Angle (°)Reference
[PdCl₂(1-phenyl-4-(2-pyridyl)-1,2,3-triazole)]2.015(3)2.043(3)81.1(1)[4]
[PtCl₂(1-phenyl-4-(2-pyridyl)-1,2,3-triazole)]2.011(4)2.038(4)81.3(2)[4]
--INVALID-LINK--₂2.18 (avg)2.21 (avg)~90 (avg)[5]
[Cu(II)₃(4-(1,2,4-triazol-4-yl)ethanedisulfonate)₆(H₂O)₆]⁶⁻2.15-2.18-180 (linear array)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis of representative triazole ligands and the characterization of their metal complexes.

3.1. Synthesis of 1-Phenyl-4-(2-pyridyl)-1,2,3-triazole (A 1,2,3-Triazole Ligand)

This synthesis is achieved via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition.[4]

  • Step 1: Synthesis of Phenyl Azide. Sodium azide (1.3 g, 20 mmol) is dissolved in a mixture of water (10 mL) and dichloromethane (10 mL). Aniline (1.86 g, 20 mmol) is added, and the mixture is cooled to 0 °C. A solution of sodium nitrite (1.38 g, 20 mmol) in water (5 mL) is added dropwise, followed by the slow addition of concentrated hydrochloric acid (5 mL). The reaction is stirred for 1 hour at 0 °C. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield phenyl azide.

  • Step 2: Cycloaddition. To a solution of 2-ethynylpyridine (1.03 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (20 mL), phenyl azide (1.19 g, 10 mmol), sodium ascorbate (0.2 g, 1 mmol), and copper(II) sulfate pentahydrate (0.025 g, 0.1 mmol) are added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

3.2. Synthesis of 4-Amino-3-mercapto-5-substituted-aryl-1,2,4-triazoles (A 1,2,4-Triazole Ligand)

This synthesis involves the cyclization of a thiocarbohydrazide derivative.[6][7]

  • Step 1: Preparation of the Aroylthiosemicarbazide. A mixture of the desired aromatic acid hydrazide (10 mmol) and potassium thiocyanate (15 mmol) in the presence of hydrochloric acid is refluxed for several hours. The resulting precipitate is filtered, washed with water, and dried.

  • Step 2: Cyclization. The aroylthiosemicarbazide (5 mmol) is refluxed in an aqueous solution of sodium hydroxide (8%, 25 mL) for 4-6 hours. The solution is then cooled and neutralized with a dilute acid (e.g., HCl) to precipitate the 4-amino-3-mercapto-5-substituted-aryl-1,2,4-triazole. The product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

3.3. Determination of Stability Constants by Potentiometric Titration

This method is used to determine the formation constants of metal complexes in solution.[2]

  • Apparatus: A calibrated pH meter with a combined glass electrode.

  • Procedure: A solution containing the triazole ligand, a metal salt (e.g., nitrate or perchlorate), and a supporting electrolyte (to maintain constant ionic strength, e.g., NaNO₃) is titrated with a standardized carbonate-free solution of a strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using a computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

3.4. Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes and determining their stoichiometry and binding constants.[8][9]

  • Procedure for Job's Plot (Method of Continuous Variation): A series of solutions is prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Procedure for Mole-Ratio Method: A series of solutions is prepared with a constant concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the ratio corresponding to the stoichiometry of the complex.

Visualization of Concepts and Workflows

Diagram 1: Coordination Modes of Triazole Ligands

Coordination_Modes cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole cluster_bidentate Bidentate cluster_bridging Bridging 1,2,3-Triazole 1,2,3-Triazole N1_123 N1 N2_123 N2 N3_123 N3 1,2,4-Triazole 1,2,4-Triazole N1_124 N1 N2_124 N2 N4_124 N4 M Metal Ion M->N3_123 Monodentate M->N1_124 Monodentate M->N2_124 Monodentate M_bi Metal Ion Ligand_bi Substituted Triazole M_bi->Ligand_bi N,N' M1_br Metal 1 Triazole_br Triazole M1_br->Triazole_br M2_br Metal 2 Triazole_br->M2_br

Caption: Common coordination modes of 1,2,3- and 1,2,4-triazole ligands with metal ions.

Diagram 2: Experimental Workflow for Complex Characterization

Workflow cluster_spectroscopy Spectroscopic Techniques cluster_structural Structural Methods cluster_solution Solution Behavior Synthesis Ligand & Complex Synthesis Purification Purification & Crystallization Synthesis->Purification Solution Solution Studies Synthesis->Solution Spectroscopy Spectroscopic Characterization Purification->Spectroscopy Structural Structural Analysis Purification->Structural Data Data Analysis & Comparison Spectroscopy->Data FTIR FT-IR Spectroscopy->FTIR NMR NMR Spectroscopy->NMR UVVis UV-Vis Spectroscopy->UVVis Structural->Data XRay Single-Crystal X-ray Diffraction Structural->XRay Solution->Data Potentiometry Potentiometric Titration Solution->Potentiometry CV Cyclic Voltammetry Solution->CV

Caption: A typical experimental workflow for the synthesis and characterization of metal-triazole complexes.

Conclusion

The coordination properties of triazole-based ligands are highly tunable through synthetic modifications, allowing for the design of metal complexes with tailored stability, geometry, and reactivity. This guide provides a comparative overview of these properties, supported by quantitative data and detailed experimental protocols. The presented information serves as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, facilitating the informed selection and design of triazole-based ligands for a wide range of applications.

References

Evaluating the Antimicrobial Potential of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Triazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. This guide provides a comparative evaluation of the potential antimicrobial efficacy of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid by examining the performance of structurally related triazole compounds and standard antibiotics in various antimicrobial assays.

While direct experimental data on this compound is not extensively available in the public domain, we can infer its potential activity by analyzing its structural analogues. A closely related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has demonstrated notable antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 59.5 µg/mL against Bacillus subtilis and Vibrio cholerae.[1][2][3] This suggests that the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid scaffold is a promising pharmacophore for the development of new antimicrobial agents.

Comparative Antimicrobial Activity

To contextualize the potential of this compound, the following table summarizes the antimicrobial activity of selected triazole derivatives and standard reference drugs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DrugMicroorganismGram Stain/TypeMIC (µg/mL)Reference(s)
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Bacillus subtilisGram-positive59.5[1][2]
Vibrio choleraeGram-negative59.5[1][2][3]
Metronidazole-1H-1,2,3-triazole derivative (5b) Staphylococcus aureusGram-positiveNot specified[4]
Escherichia coliGram-negativeNot specified[4][5]
Metronidazole-1H-1,2,3-triazole derivative (5c) Staphylococcus aureusGram-positiveNot specified[4][5]
Escherichia coliGram-negativeNot specified[4][5]
Metronidazole-1H-1,2,3-triazole derivative (5e) Staphylococcus aureusGram-positiveNot specified[4][5]
Escherichia coliGram-negativeNot specified[4][5]
Ofloxacin-1,2,4-triazole derivative Staphylococcus aureusGram-positive0.25 - 1[6]
Staphylococcus epidermidisGram-positive0.25 - 1[6]
Bacillus subtilisGram-positive0.25 - 1[6]
Escherichia coliGram-negative0.25 - 1[6]
Ciprofloxacin (Standard Antibiotic) Escherichia coliGram-negative≤1 (Susceptible)[7]
Pseudomonas aeruginosaGram-negative≤0.5 (Susceptible)[8]
Staphylococcus aureusGram-positive~3.42[9]
Fluconazole (Standard Antifungal) Candida albicansFungus≤8 (Susceptible)[10]
Candida parapsilosisFungus2[10]
Candida tropicalisFungus2[10]

Note: The activity of metronidazole derivatives was reported as potent, but specific MIC values were not provided in the cited abstracts.

Experimental Protocols

The evaluation of antimicrobial activity is typically conducted using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound) and standard drugs are prepared in a liquid growth medium in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11][13]

  • Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[13]

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to a particular antimicrobial agent.[14]

  • Inoculum Preparation and Plating: A standardized suspension of the test microorganism is prepared as described for the MIC method. A sterile swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[14][15]

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the surface of the inoculated agar plate.[15][16][17]

  • Incubation: The plate is incubated under standardized conditions, allowing the antimicrobial agent to diffuse from the disk into the agar, creating a concentration gradient.[18]

  • Result Interpretation: If the microorganism is susceptible to the antimicrobial agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[16][17]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, encompassing both the broth microdilution and agar disk diffusion methods.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start: Pure Microbial Culture prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum mic_inoculate Inoculate Wells with Standardized Inoculum prep_inoculum->mic_inoculate disk_plate Inoculate Agar Plate with Standardized Inoculum prep_inoculum->disk_plate prep_media Prepare Growth Medium (Broth or Agar) prep_media->disk_plate prep_compounds Prepare Serial Dilutions of Test & Standard Compounds mic_plate Dispense Dilutions into 96-Well Plate prep_compounds->mic_plate mic_plate->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read MIC Value (Lowest Concentration with No Growth) mic_incubate->mic_read end_mic MIC Determined mic_read->end_mic Quantitative Result (µg/mL) disk_apply Apply Antimicrobial Disks disk_plate->disk_apply disk_incubate Incubate Plate disk_apply->disk_incubate disk_read Measure Zone of Inhibition (mm) disk_incubate->disk_read end_disk Susceptibility Determined disk_read->end_disk Qualitative/Semi-Quantitative Result

References

Safety Operating Guide

Safe Disposal of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.

Hazard StatementPrecautionary Measures
H361: Suspected of damaging fertility or the unborn child.P201, P202, P280: Obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves, protective clothing, eye protection, and face protection.
H373: May cause damage to organs through prolonged or repeated exposure.P260: Do not breathe dust.
H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Disposal Protocol:

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2] Adherence to national and local regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in its own designated, properly labeled, and sealed container.

  • Container Management: Leave the chemical in its original container if possible. If transferring to a new container, ensure it is suitable for chemical waste and clearly labeled with the full chemical name and associated hazards. Uncleaned containers should be treated as the product itself.

  • Storage Pending Disposal: Store the sealed waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid halides, and acid anhydrides.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[3]

  • Clean the affected area thoroughly.

Disposal Workflow Diagram:

A Start: this compound for disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Do not mix with other chemicals B->C D Use Designated, Labeled, and Sealed Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Provide SDS and Arrange for Pickup F->G H Maintain Disposal Records G->H I End: Proper and Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 16681-71-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][3][4]

  • H319: Causes serious eye irritation[1][3][4]

  • H335: May cause respiratory irritation[1][3][4]

The signal word for this chemical is "Warning."[2][3][4] To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]To protect eyes from splashes and dust, which can cause serious irritation.[5][6][7]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[7][8] A chemical-resistant lab coat or apron.[5][6][8]To prevent skin contact, which can cause irritation.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood.[6][7][8]To prevent inhalation of dust that may cause respiratory tract irritation.[7]
Foot Protection Closed-toe shoes.[8]To protect feet from potential spills.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound:

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all manipulations of the solid compound to minimize inhalation exposure.[5][8]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5][8]

  • Keep a spill kit with appropriate absorbent materials and neutralizers (such as sodium bicarbonate) nearby.[8]

2. Handling the Chemical:

  • Before handling, wash hands thoroughly.[9]

  • Don all required personal protective equipment as outlined in the table above.

  • When weighing or transferring the solid, perform these actions within the fume hood to contain any dust.

  • Avoid creating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • If making a solution, always add the acid to the solvent slowly.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Handling Workflow

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Locate Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Transfer Solid in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Collect Solid & Liquid Waste handle2->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency_spill Spill Occurs action_spill Follow Spill Protocol emergency_spill->action_spill emergency_exposure Exposure Occurs action_exposure Follow First Aid Protocol emergency_exposure->action_exposure

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.